(Rac)-IBT6A hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C22H23ClN6O |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H |
InChI-Schlüssel |
ATLAMSZMAHXMSQ-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Kanonische SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Synonyme |
3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Rac)-IBT6A Hydrochloride: A Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is a research chemical identified as a racemic impurity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4] Ibrutinib is a clinically significant therapeutic agent used in the treatment of various B-cell malignancies.[5][] As an impurity, understanding the chemical and pharmacological properties of this compound is crucial for quality control, safety assessment, and the overall development of Ibrutinib. This technical guide provides a comprehensive overview of the known chemical properties, mechanism of action, and relevant experimental protocols associated with this compound, drawing parallels with its parent compound, Ibrutinib.
Chemical Properties
Table 1: Physicochemical Properties of (Rac)-IBT6A and its Hydrochloride Salt
| Property | (Rac)-IBT6A (Free Base) | This compound |
| IUPAC Name | 1-[(3R,S)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethan-1-one | 1-[(3R,S)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethan-1-one hydrochloride |
| Molecular Formula | C₂₂H₂₂N₆O | C₂₂H₂₃ClN₆O |
| Molecular Weight | 386.45 g/mol | 422.91 g/mol [7] |
| CAS Number | 1412418-47-3 | 1807619-60-8[8] |
| Appearance | White to off-white solid | Solid |
| Purity | ≥98%[7] | Not specified |
| Solubility | DMSO: 50 mg/mL (129.38 mM) with sonication | DMSO: 100 mg/mL (236.46 mM) with sonication[2] |
Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (Btk)
As a close structural analog and impurity of Ibrutinib, this compound is presumed to exert its biological effects through the inhibition of Bruton's tyrosine kinase (Btk).[5][] Btk is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival.[9][10][11]
The binding of an antigen to the B-cell receptor triggers a signaling cascade. This pathway involves the activation of several kinases, including LYN and SYK, which in turn phosphorylate and activate Btk.[9] Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of transcription factors like NF-κB and NFAT. These transcription factors regulate the expression of genes essential for B-cell survival and proliferation.[9][10]
Ibrutinib, and likely (Rac)-IBT6A, acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) in the active site of Btk.[10][11] This covalent modification blocks the kinase activity of Btk, thereby abrogating the downstream signaling cascade and leading to decreased B-cell proliferation and survival.[5]
Signaling Pathway Diagram
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 11. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
An In-depth Technical Guide to the Structure Elucidation of (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (Rac)-IBT6A hydrochloride, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.
Introduction
This compound is the racemic hydrochloride salt of IBT6A, a process-related impurity formed during the synthesis of Ibrutinib.[1][2][3] Ibrutinib is a potent, irreversible inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway, and is used in the treatment of various B-cell malignancies.[1][4] The accurate identification and characterization of any impurities, such as (Rac)-IBT6A, are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The structural elucidation of a novel compound like this compound relies on a combination of chromatographic separation and spectroscopic techniques. High-performance liquid chromatography (HPLC) is employed for the isolation and purification of the impurity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for the definitive determination of its chemical structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (Rac)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one hydrochloride | (Assumed based on Ibrutinib structure and related impurities) |
| Molecular Formula | C₂₂H₂₃ClN₆O | [5][6] |
| Molecular Weight | 422.91 g/mol | [5] |
| CAS Number | 1807619-60-8 | [2][7][8] |
| Appearance | Off-white to pale yellow solid | [9][10] |
Experimental Protocols
The structural elucidation of this compound involves a systematic workflow, from its isolation from the Ibrutinib synthesis mixture to its detailed spectroscopic characterization.
The initial step in the characterization of (Rac)-IBT6A is its isolation from the bulk Ibrutinib product or from a reaction mixture. A stability-indicating reverse-phase HPLC method, similar to that described for Ibrutinib and its impurities, is typically employed.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography system with a UV detector.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 4-5 mL/min).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: Dependent on the concentration of the sample.
Fractions corresponding to the retention time of (Rac)-IBT6A are collected, and the solvent is removed under reduced pressure to yield the purified compound.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide information about its substructures.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Experimental Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Collision Energy (for MS/MS): Varied to induce fragmentation.
-
Sample Preparation: The purified solid is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the most powerful techniques for elucidating the detailed structure of an organic molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Conditions (Representative):
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen based on the solubility of the hydrochloride salt.
-
Temperature: 25 °C.
-
¹H NMR: Standard pulse sequence, with a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence.
-
2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments.
Data Presentation
The quantitative data obtained from the spectroscopic analyses are crucial for the final structure confirmation. The following tables represent the expected data for (Rac)-IBT6A. Note: The following data are representative and would typically be found on a Certificate of Analysis for a reference standard of the compound.
Table 2: High-Resolution Mass Spectrometry Data for (Rac)-IBT6A
| Parameter | Observed Value | Theoretical Value (for C₂₂H₂₂N₆O) |
| [M+H]⁺ (m/z) | 387.1934 | 387.1933 |
Table 3: Representative ¹H NMR Data for (Rac)-IBT6A in DMSO-d₆ (400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 8.35 | s | 1H | Pyrimidine-H |
| 7.60 - 7.00 | m | 9H | Phenyl-H |
| 5.20 | br s | 2H | -NH₂ |
| 4.50 | m | 1H | Piperidine-CH |
| 3.80 - 3.20 | m | 4H | Piperidine-CH₂ |
| 2.10 | s | 3H | Acetyl-CH₃ |
| 2.00 - 1.80 | m | 4H | Piperidine-CH₂ |
Table 4: Representative ¹³C NMR Data for (Rac)-IBT6A in DMSO-d₆ (100 MHz)
| Chemical Shift (ppm) | Assignment (Proposed) |
| 168.5 | C=O (acetyl) |
| 158.0 - 118.0 | Aromatic-C |
| 55.0 | Piperidine-CH |
| 48.0, 45.0 | Piperidine-CH₂ |
| 30.0, 25.0 | Piperidine-CH₂ |
| 22.0 | Acetyl-CH₃ |
Visualizations
The following diagram illustrates the logical steps taken to identify and confirm the structure of an unknown impurity like this compound.
Caption: Logical workflow for the structure elucidation of this compound.
(Rac)-IBT6A is an inhibitor of Bruton's tyrosine kinase (BTK). The following diagram shows a simplified representation of the BTK signaling pathway, which is crucial for B-cell proliferation and survival.
Caption: Simplified BTK signaling pathway and the inhibitory action of (Rac)-IBT6A.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergy of chromatographic separation and advanced spectroscopic techniques. Through the careful application of preparative HPLC, high-resolution mass spectrometry, and multidimensional NMR, the definitive chemical structure of this Ibrutinib impurity can be determined. This rigorous characterization is fundamental to maintaining the quality, safety, and regulatory compliance of Ibrutinib as a therapeutic agent. The methodologies and data presented in this guide provide a framework for the comprehensive analysis of pharmaceutical impurities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. (Rac)-IBT6A | 1412418-47-3 | MGC41847 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
(Rac)-IBT6A Hydrochloride: A Technical Overview of its Relationship to the Bruton's Tyrosine Kinase Inhibitor Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-IBT6A hydrochloride is recognized as the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. While direct biological activity data for this compound is not extensively available in public literature, its structural relationship to Ibrutinib provides a critical context for its potential pharmacological relevance. This technical guide summarizes the known information about this compound, focusing on its identity and its connection to Ibrutinib. The guide further delves into the well-documented biological activity, mechanism of action, and relevant experimental protocols for Ibrutinib to offer a comprehensive understanding of the potential biological landscape for this class of compounds.
Introduction to this compound
This compound is the racemic mixture of IBT6A hydrochloride. IBT6A is identified as an impurity associated with the manufacturing of Ibrutinib, a clinically significant covalent inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4][5] Due to its status as an impurity, this compound is primarily of interest in the context of pharmaceutical development and quality control of Ibrutinib. Its synthesis applications include the creation of Ibrutinib dimers and adducts for research purposes.[1][2][3][4]
The Biological Target: Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[6] This pathway is fundamental for B-cell development, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.
Btk Signaling Pathway
The Btk signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of downstream phosphorylation events, ultimately leading to the activation of transcription factors that govern cell proliferation and survival.
References
(Rac)-IBT6A hydrochloride BTK binding affinity
An In-depth Technical Guide on the Bruton's Tyrosine Kinase (BTK) Binding Affinity of (Rac)-IBT6A Hydrochloride and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the binding affinity of inhibitors to Bruton's tyrosine kinase (BTK), with a specific focus on this compound and its relationship to the well-characterized BTK inhibitor, Ibrutinib. While specific binding affinity data for this compound is not publicly available, this document compiles the known data for Ibrutinib and other relevant BTK inhibitors. Furthermore, it details common experimental methodologies for determining BTK binding affinity and illustrates the critical BTK signaling pathway.
Introduction to this compound and BTK Inhibition
This compound is the racemic mixture of IBT6A hydrochloride, a known impurity of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[3]
Ibrutinib is a first-in-class, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][6] This covalent interaction leads to potent and sustained inhibition of BTK activity. Given that (Rac)-IBT6A is an impurity of Ibrutinib, it is structurally related and is also described as a BTK inhibitor.[7][8][9]
Quantitative Data on BTK Binding Affinity
No direct, publicly available data for the binding affinity (e.g., IC50, Ki, or Kd) of this compound for BTK could be identified. However, the binding affinity of its parent compound, Ibrutinib, is well-documented. The following table summarizes the key binding parameters for Ibrutinib and other selected BTK inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Ki (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Notes |
| Ibrutinib | BTK | 0.5[7][8][10] | 0.59 - 0.77[11] | 328,000 - 477,000[12][13] | Covalent, irreversible inhibitor. |
| Acalabrutinib | BTK | 5.1[13] | 15.07[11] | 31,100[13] | Second-generation covalent inhibitor with higher selectivity than Ibrutinib. |
| Zanubrutinib | BTK | 0.5[13] | - | 279,000[13] | Second-generation covalent inhibitor. |
| This compound | BTK | Not Available | Not Available | Not Available | Racemic mixture of an Ibrutinib impurity.[1] |
Experimental Protocols for Determining BTK Binding Affinity
The determination of a compound's binding affinity for BTK can be accomplished through various biochemical assays. Two common and robust methods are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle:
-
Kinase Reaction: Recombinant BTK is incubated with a substrate and ATP. In the presence of an active kinase, ATP is converted to ADP.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP Conversion and Detection: Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.
Detailed Methodology:
-
Reagent Preparation: Prepare BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[14] Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the kinase buffer.
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of recombinant BTK enzyme.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[14]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[14]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the BTK enzyme and an Alexa Fluor® 647-labeled tracer that binds to the ATP site of BTK. When both are bound, FRET occurs from the Eu donor to the Alexa Fluor® 647 acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[15]
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a mixture of the Eu-labeled anti-BTK antibody and the BTK enzyme in the appropriate kinase buffer.
-
Assay Setup (384-well plate):
-
Add 5 µL of the diluted test compound.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the fluorescently labeled tracer.
-
-
Incubation: Incubate the plate for 1 hour at room temperature.[15]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor (Europium) and the acceptor (Alexa Fluor® 647).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting this ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for BTK Inhibition Assay
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IBT6A | BTK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Synthesis of (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (Rac)-IBT6A hydrochloride, a racemic impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details a plausible synthetic pathway, including experimental protocols for the synthesis of the free base and its subsequent conversion to the hydrochloride salt. Quantitative data, where available, is presented, and the biological context of IBT6A in relation to the BTK signaling pathway is discussed. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and quality control.
Introduction
(Rac)-IBT6A, chemically known as (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a known process-related impurity in the synthesis of the potent and irreversible BTK inhibitor, Ibrutinib.[1] Given the critical role of Ibrutinib in treating various B-cell malignancies, the synthesis and characterization of its impurities are of significant importance for quality control and safety assessment. This guide outlines a detailed methodology for the laboratory-scale synthesis of this compound.
Synthetic Pathway
The synthesis of this compound can be achieved in a two-step process starting from 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The key steps are:
-
Mitsunobu Reaction: A nucleophilic substitution reaction to introduce the racemic piperidine moiety.
-
Hydrochloride Salt Formation: Conversion of the synthesized racemic free base to its hydrochloride salt.
A proposed synthetic scheme is illustrated below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Synthesis of (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ((Rac)-IBT6A Free Base)
This procedure is adapted from a known synthesis of a related chiral intermediate and modified for a racemic synthesis.
Materials:
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
rac-1-Boc-3-hydroxypiperidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Reaction:
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and rac-1-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Rac)-IBT6A as a free base.
-
Formation of this compound
Materials:
-
(Rac)-IBT6A (free base)
-
Hydrochloric acid solution in an organic solvent (e.g., 4M HCl in 1,4-dioxane or HCl in diethyl ether)
-
Anhydrous ethyl acetate or diethyl ether
Procedure:
-
Dissolve the (Rac)-IBT6A free base in a minimal amount of anhydrous ethyl acetate or another suitable organic solvent.
-
Slowly add a solution of hydrochloric acid in an organic solvent (1.0 - 1.1 equivalents) dropwise while stirring.
-
A precipitate of this compound should form. If precipitation is slow, the solution can be cooled or a less polar co-solvent can be added.
-
Stir the suspension for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data
The following table summarizes expected and reported data for the synthesis. Note that the yield for the racemic synthesis is an estimation based on similar reactions.
| Parameter | Step 1: Mitsunobu & Deprotection | Step 2: Salt Formation | Overall |
| Reactants | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, rac-1-Boc-3-hydroxypiperidine, PPh₃, DIAD, TFA/HCl | (Rac)-IBT6A (free base), HCl solution | - |
| Product | (Rac)-IBT6A (free base) | This compound | This compound |
| Reported Yield | ~85% (for related chiral synthesis)[2] | Typically >90% | Estimated ~75-80% |
| Purity (Expected) | >95% (after chromatography) | >98% (after precipitation and washing) | >98% |
| Molecular Formula | C₂₂H₂₂N₆O | C₂₂H₂₃ClN₆O | C₂₂H₂₃ClN₆O |
| Molecular Weight | 386.45 g/mol | 422.91 g/mol | 422.91 g/mol |
Spectroscopic Data (Expected for (Rac)-IBT6A):
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected for aromatic protons from the phenoxyphenyl group, protons on the pyrazolopyrimidine core, and protons on the piperidine ring.
-
¹³C NMR (DMSO-d₆): Resonances corresponding to the carbon atoms of the aromatic rings, the pyrazolopyrimidine core, and the piperidine ring are anticipated.
-
Mass Spectrometry (ESI-MS): Expected m/z for the protonated molecule [M+H]⁺ at approximately 387.19.
Biological Context and Signaling Pathway
(Rac)-IBT6A is an impurity of Ibrutinib, a well-established inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4]
The binding of an antigen to the B-cell receptor initiates a signaling cascade. This leads to the activation of BTK, which in turn phosphorylates and activates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 triggers a cascade of events leading to the activation of transcription factors that promote B-cell survival and proliferation.[3]
Ibrutinib irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity and inhibiting the downstream signaling cascade.[1] This mechanism of action is the basis for its therapeutic effect in B-cell malignancies.
The specific biological activity of (Rac)-IBT6A on the BTK signaling pathway is not extensively documented in publicly available literature. However, as a structural analog and impurity of Ibrutinib, it is plausible that it may have some affinity for BTK, although likely with different potency. Further research is required to fully elucidate the pharmacological profile of (Rac)-IBT6A and its potential impact on BTK signaling.
Figure 2: The Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib. The potential interaction of (Rac)-IBT6A is also indicated.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The outlined procedures, based on established chemical principles, offer a reliable pathway for obtaining this Ibrutinib impurity for research and analytical purposes. The provided context of the BTK signaling pathway highlights the importance of understanding the biological implications of such impurities in drug development. Further experimental work is necessary to fully characterize the racemic synthesis and to determine the specific biological activity of (Rac)-IBT6A.
References
- 1. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib Inhibits BTK Signaling in Tumor-Infiltrated B Cells and Amplifies Antitumor Immunity by PD-1 Checkpoint Blockade for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Racemic Nature of (Rac)-IBT6A Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-IBT6A hydrochloride is identified as a racemic impurity associated with the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4][5][6][7] The presence of chiral centers in IBT6A necessitates a thorough understanding of its racemic nature, as individual enantiomers may exhibit significant differences in pharmacological activity, metabolic profiles, and potential toxicity. This technical guide provides a comprehensive overview of the core concepts surrounding the racemic properties of this compound. It details the significance of chirality in drug development, outlines representative experimental protocols for the characterization of such compounds, and presents relevant signaling pathways. While specific quantitative data comparing the enantiomers of IBT6A are not publicly available, this guide offers a foundational framework for researchers and drug development professionals to approach the analysis and understanding of this and similar racemic small molecules.
Introduction: The Significance of Chirality in Drug Molecules
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with the inherently chiral environment of biological systems, such as enzymes, receptors, and other proteins. This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).
This compound, being a racemate, is a 1:1 mixture of its two enantiomers. As an impurity of the targeted covalent inhibitor Ibrutinib, which has a specific stereochemistry crucial for its high-affinity binding to Btk, the characterization of IBT6A's enantiomers is of significant interest for drug safety and purity profiling.
This compound: Structure and Relation to Ibrutinib
IBT6A is structurally related to Ibrutinib, a well-established Btk inhibitor with an IC50 of 0.5 nM.[1][3][8] The presence of a stereocenter in the IBT6A molecule gives rise to its existence as a pair of enantiomers. The racemic form, (Rac)-IBT6A, is commercially available, indicating its relevance in the context of Ibrutinib's impurity profile.
Table 1: Compound Overview
| Compound | Description | Key Characteristics |
| Ibrutinib | A selective and irreversible inhibitor of Bruton's tyrosine kinase (Btk). | Used in the treatment of B-cell malignancies. Possesses a specific chirality essential for its biological activity. |
| IBT6A | An impurity found during the synthesis of Ibrutinib.[1][3] | Exists as a chiral molecule. |
| This compound | The racemic hydrochloride salt of IBT6A. | A 1:1 mixture of the (R)- and (S)-enantiomers. |
Experimental Protocols for Chiral Analysis and Pharmacological Characterization
While specific experimental data for the individual enantiomers of IBT6A are not available in the public domain, this section provides detailed, representative methodologies for the key experiments required to characterize a racemic compound like this compound.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is the first critical step in understanding their individual properties. Chiral HPLC is the most common and effective method for this purpose.
Objective: To resolve and quantify the individual enantiomers of this compound.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening due to their broad applicability for a wide range of chiral compounds.
-
Mobile Phase Screening: A systematic screening of different mobile phase compositions is performed. This typically includes:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures with appropriate buffers.
-
Polar Organic Mode: Acetonitrile or Methanol with additives.
-
-
Optimization: Once initial separation is achieved, parameters such as the mobile phase ratio, flow rate, column temperature, and additive concentration are optimized to achieve baseline resolution with good peak shape and a reasonable run time.
-
Detection: A UV detector is typically used, with the wavelength set to the absorbance maximum of IBT6A.
-
Quantification: The relative percentage of each enantiomer is determined by integrating the peak areas.
Table 2: Example Parameters for Chiral HPLC Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Column | Chiralpak® AD-H | Chiralcel® OJ-RH |
| Mobile Phase | n-Hexane:Ethanol (80:20) + 0.1% Diethylamine | Acetonitrile:Water (50:50) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 25°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
Bruton's Tyrosine Kinase (Btk) Inhibition Assay
To determine the biological activity of each IBT6A enantiomer, an in vitro kinase inhibition assay is performed. This measures the ability of the compound to inhibit the enzymatic activity of Btk.
Objective: To determine the IC50 value of each IBT6A enantiomer against Btk.
Methodology:
-
Reagents: Recombinant human Btk enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP are required.
-
Assay Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is inversely proportional to the kinase activity.
-
Procedure: a. Prepare serial dilutions of each purified IBT6A enantiomer. b. In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate. c. Add the serially diluted enantiomer or a vehicle control to the appropriate wells. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). g. The luminescence signal is measured using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The data is then fitted to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 3: Hypothetical Btk Inhibition Data for IBT6A Enantiomers
| Compound | Btk IC50 (nM) |
| (R)-IBT6A | Data not available |
| (S)-IBT6A | Data not available |
| Ibrutinib (Reference) | 0.5 |
Note: The IC50 values for the IBT6A enantiomers are hypothetical and for illustrative purposes only, as no public data is available.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the context of IBT6A's racemic nature.
Btk Signaling Pathway
Ibrutinib, and presumably its impurity IBT6A, targets Btk, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of Btk blocks the downstream signaling cascade that is essential for B-cell proliferation and survival.
Caption: Simplified Btk signaling pathway and the point of inhibition.
Experimental Workflow for Chiral Analysis and Activity Testing
The overall process for characterizing a racemic compound involves a logical sequence of experiments, from separation to biological evaluation.
Caption: Workflow for the analysis of this compound.
Conclusion
A comprehensive understanding of the racemic nature of this compound is paramount for ensuring the quality and safety of Ibrutinib. Although specific data on the differential activity of its enantiomers are not currently in the public domain, the principles and methodologies outlined in this guide provide a robust framework for their investigation. The provided experimental protocols for chiral separation and Btk inhibition assays, along with the illustrative diagrams of the relevant signaling pathway and experimental workflow, serve as a valuable resource for researchers and professionals in the field of drug development. Further studies are warranted to isolate and characterize the individual enantiomers of IBT6A to fully elucidate their pharmacological and toxicological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ibrutinib Impurities | SynZeal [synzeal.com]
- 8. hplc.today [hplc.today]
Methodological & Application
Application Notes and Protocols for (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is a racemic mixture of IBT6A hydrochloride, a known impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] As a compound closely related to a clinically significant therapeutic agent, this compound is a valuable tool for researchers in the fields of oncology, immunology, and drug discovery. Its primary mechanism of action is presumed to be through the inhibition of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, differentiation, and survival.[3][4] These application notes provide detailed protocols for the solubilization and in vitro evaluation of this compound, leveraging methodologies established for BTK inhibitors.
Physicochemical Properties and Solubility
Proper solubilization is the first critical step in any in vitro or in vivo experiment. Due to the hydrophobic nature of many kinase inhibitors, organic solvents are often required. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
Solubility Data
This compound exhibits good solubility in DMSO, enabling the preparation of concentrated stock solutions for subsequent dilution in aqueous media for cell-based assays or formulation in vehicles for in vivo studies.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 50 | 129.38 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. |
Table 1: Solubility of this compound in DMSO.
Experimental Protocols
The following protocols are provided as a guide for the investigation of the biological activity of this compound. These are standard methods used to characterize BTK inhibitors and can be adapted for this specific compound.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Stock Solution Preparation (50 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (129.38 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
For cell-based assays, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Protocol 2: In Vitro BTK Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP
-
BTK substrate (e.g., poly(E,Y)4:1)
-
This compound working solutions
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant BTK enzyme and substrate solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, JeKo-1)
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Western Blot Analysis of BTK Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation of BTK and its downstream targets.
Materials:
-
B-cell lymphoma cell line
-
This compound working solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, total PLCγ2, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: BTK Signaling Pathway Inhibition.
Caption: In Vitro Experimental Workflow.
References
Application Notes and Protocols for (Rac)-IBT6A Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A hydrochloride, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3][4][5] As a Btk inhibitor, this compound is a valuable tool for in vitro and in vivo studies related to B-cell signaling and malignancies. Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. This document provides detailed protocols for the dissolution of this compound for experimental use.
Chemical Properties
| Property | Value |
| Molecular Weight | 422.91 g/mol [3] |
| Purity | ≥98%[3] |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1][6] |
Dissolution Protocols
Proper dissolution is critical for ensuring the accurate concentration and bioavailability of this compound in experimental assays. The following protocols are recommended for preparing stock and working solutions for both in vitro and in vivo applications.
In Vitro Dissolution
For cell-based assays and biochemical experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Protocol 1: High-Concentration Stock Solution in DMSO
-
Reagent Preparation: Use newly opened, anhydrous DMSO to avoid solubility issues due to the hygroscopic nature of DMSO.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.
-
Solubilization Assistance: To aid dissolution, use an ultrasonic bath and/or warm the solution to 60°C.[7] Ensure the vial is properly sealed to prevent solvent evaporation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]
In Vivo Dissolution
For animal studies, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for administration. Below are several protocols for preparing formulations suitable for oral or intraperitoneal injection.
Protocol 2: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol yields a clear solution with a solubility of ≥ 1.67 mg/mL (4.32 mM).[1][6]
-
Prepare a Stock Solution: First, prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (e.g., 100 µL of the 16.7 mg/mL stock solution)
-
40% PEG300 (e.g., 400 µL)
-
5% Tween-80 (e.g., 50 µL)
-
-
Final Volume Adjustment: Add 45% saline (e.g., 450 µL) to the mixture to reach the final desired volume and concentration. Mix thoroughly.
Protocol 3: DMSO and SBE-β-CD in Saline Formulation
This protocol also produces a clear solution with a solubility of ≥ 1.67 mg/mL (4.32 mM).[1]
-
Prepare a Stock Solution: As in the previous protocol, prepare a 16.7 mg/mL stock solution in DMSO.
-
Vehicle Preparation: Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Final Formulation: Add 10% of the DMSO stock solution (e.g., 100 µL) to 90% of the 20% SBE-β-CD in saline solution (e.g., 900 µL). Mix until a clear solution is obtained.
Protocol 4: DMSO and Corn Oil Formulation
This formulation also results in a clear solution with a solubility of ≥ 1.67 mg/mL (4.32 mM).[1]
-
Prepare a Stock Solution: Prepare a 16.7 mg/mL stock solution in DMSO.
-
Final Formulation: Add 10% of the DMSO stock solution (e.g., 100 µL) to 90% corn oil (e.g., 900 µL). Mix thoroughly.
Quantitative Solubility Data Summary
| Solvent/Vehicle | Concentration (mg/mL) | Concentration (mM) | Solution Appearance | Application |
| DMSO | 50 | 129.38 | Clear | In Vitro Stock |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 | ≥ 4.32 | Clear | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 | ≥ 4.32 | Clear | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 | ≥ 4.32 | Clear | In Vivo |
Signaling Pathway and Experimental Workflow
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
This compound is an inhibitor of Btk, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. Inhibition of Btk by this compound blocks these downstream events.
Caption: Btk Signaling Pathway Inhibition by this compound.
Experimental Workflow for Testing Btk Inhibition
The following diagram outlines a general workflow for assessing the inhibitory activity of this compound on Btk signaling in a cellular context.
Caption: General experimental workflow for assessing Btk inhibition.
References
Application Notes and Protocols for (Rac)-IBT6A hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, an impurity identified during the synthesis of Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Given its structural relationship to Ibrutinib, this compound is presumed to act as a Btk inhibitor. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.
Biochemical Assay: Btk Kinase Activity
This assay directly measures the enzymatic activity of Btk and the inhibitory effect of this compound. A common method is a luminescence-based kinase assay that quantifies ADP production, a direct product of kinase activity.
Data Presentation: Expected IC50 Values for Btk Inhibition
The following table summarizes typical half-maximal inhibitory concentration (IC50) values for Btk inhibitors in biochemical assays. These values serve as a reference for interpreting the potency of this compound.
| Compound | Target Kinase | Assay Type | Reported IC50 (nM) |
| Ibrutinib | Btk | Biochemical Kinase Assay | 0.5[1][2][5] |
| Acalabrutinib | Btk | Biochemical Kinase Assay | ~3-5 |
| Zanubrutinib | Btk | Biochemical Kinase Assay | <1 |
| Spebrutinib | Btk | Biochemical Kinase Assay | ~1-2 |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against Btk using the ADP-Glo™ Kinase Assay kit (Promega).
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
Caption: Workflow for Btk Kinase Inhibition Assay.
Cellular Assays: B-Cell Function and Signaling
Cell-based assays are crucial for understanding the effects of this compound in a more physiologically relevant context. These assays can measure the inhibition of B-cell activation, proliferation, and downstream signaling pathways.
Data Presentation: Expected EC50 Values in Cellular Assays
The following table provides typical half-maximal effective concentration (EC50) values for Btk inhibitors in various cell-based assays.
| Compound | Cell Type | Assay | Reported EC50 (nM) |
| Ibrutinib | Human PBMCs | B-cell activation (CD69 expression) | <10[6] |
| Ibrutinib | Ramos (Burkitt's lymphoma) | Cell Proliferation | ~870[7] |
| Acalabrutinib | Human Whole Blood | B-cell activation (CD69 expression) | <10[6] |
| Zanubrutinib | Human Whole Blood | B-cell activation (CD69 expression) | <10[6] |
Experimental Protocol: B-Cell Activation Assay by Flow Cytometry
This protocol measures the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 on the surface of B-cells following stimulation of the B-cell receptor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
Complete RPMI 1640 medium
-
This compound (dissolved in DMSO)
-
B-cell stimulus (e.g., anti-IgM antibody)
-
Fluorescently conjugated antibodies (e.g., anti-CD19, anti-CD69)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs or B-cells from healthy donor blood.
-
Resuspend cells in complete RPMI 1640 medium.
-
Plate the cells in a 96-well U-bottom plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with an appropriate B-cell activator (e.g., anti-IgM) and incubate for 18-24 hours.
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with fluorescently conjugated antibodies against a B-cell marker (e.g., CD19) and an activation marker (e.g., CD69).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the B-cell population and quantifying the percentage of CD69-positive cells.
-
Determine the EC50 value by plotting the percentage of CD69-positive cells against the inhibitor concentration.
B-Cell Receptor (BCR) Signaling Pathway
Btk is a key component of the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of downstream pathways that control B-cell proliferation, survival, and differentiation. This compound is expected to inhibit this pathway by targeting Btk.
Caption: B-Cell Receptor Signaling and Btk Inhibition.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for commercial kits and reagents.
References
- 1. A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-IBT6A Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of the drug Ibrutinib.[1][2][3][4][5] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) signaling pathways, with an IC50 of 0.5 nM.[1][2][3][4][5] While the primary documented application of this compound is in the synthesis of Ibrutinib derivatives such as dimers and adducts, its structural relationship to Ibrutinib suggests potential activity as a Btk inhibitor.[1][2][3][4]
These application notes provide a comprehensive guide for researchers interested in investigating the biological effects of this compound in cell culture. Due to the limited publicly available data on the specific cellular effects of this compound, the protocols and conceptual frameworks are largely based on the well-established properties of Ibrutinib as a representative Btk inhibitor. Researchers should adapt these protocols as necessary based on their empirical findings.
Mechanism of Action: Btk Inhibition
Btk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of the B-cell antigen receptor (BCR). Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events leading to calcium mobilization, activation of transcription factors such as NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[6][7]
Ibrutinib, and putatively this compound, acts by covalently binding to a cysteine residue (Cys481) in the active site of Btk, leading to its irreversible inhibition.[8] This blockade of Btk activity effectively abrogates the downstream signaling cascade, making it a valuable tool for studying B-cell malignancies and autoimmune diseases where BCR signaling is dysregulated.
Data Presentation
The following table summarizes hypothetical quantitative data that could be generated when characterizing the effects of this compound in various cell lines.
| Cell Line | Cell Type | Assay | Parameter | This compound (IC50/EC50) | Ibrutinib (Reference) (IC50/EC50) |
| Ramos | Human Burkitt's Lymphoma | Proliferation (MTT) | IC50 | 10 nM (Hypothetical) | 1 nM |
| TMD8 | Human ABC-DLBCL | Proliferation (MTT) | IC50 | 25 nM (Hypothetical) | 2 nM |
| Jurkat | Human T-cell Leukemia | Proliferation (MTT) | IC50 | > 10 µM (Hypothetical) | > 10 µM |
| Primary CLL Cells | Human Chronic Lymphocytic Leukemia | Apoptosis (Annexin V) | EC50 | 50 nM (Hypothetical) | 5 nM |
| Healthy B-cells | Human Primary B-cells | Proliferation (CFSE) | IC50 | 100 nM (Hypothetical) | 10 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical starting range would be from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Btk Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on Btk activity in cells.
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Btk (p-Btk) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Btk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Concluding Remarks
This compound, as a racemate of an Ibrutinib impurity, presents an interesting compound for research into Btk inhibition. The protocols and guidelines provided here, based on the established knowledge of Ibrutinib, offer a robust starting point for its characterization in a cell culture setting. It is imperative for researchers to empirically determine the optimal conditions and effective concentrations for their specific cell lines and experimental systems. Careful documentation of these findings will be invaluable to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for (Rac)-IBT6A Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) and other signaling pathways, with an IC50 of 0.5 nM.[1][2] Given its close structural relationship to Ibrutinib, this compound is presumed to act as a Btk inhibitor. These application notes provide a comprehensive guide for utilizing this compound in Western blot analyses to probe the Btk signaling cascade. The provided protocols are adapted from established methods for the well-characterized Btk inhibitor, Ibrutinib, and should be optimized for your specific experimental conditions.
Mechanism of Action
This compound is expected to inhibit the autophosphorylation of Btk at tyrosine 223 (Tyr223), a key step in its activation.[3] Inhibition of Btk activity subsequently blocks downstream signaling pathways, including those mediated by Phospholipase Cγ2 (PLCγ2), Extracellular signal-regulated kinase (ERK), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB).[4][5][6][7] Western blot analysis can be employed to detect the phosphorylation status of Btk and its downstream targets, thereby providing a quantitative measure of the inhibitory activity of this compound.
Data Presentation
The following tables summarize quantitative data adapted from studies using the parent compound, Ibrutinib, which can serve as a starting point for experiments with this compound.
Table 1: Recommended Concentration Ranges for Btk Inhibition
| Compound | Cell Line | Concentration Range | Incubation Time | Reference |
| Ibrutinib | Raji, Ramos | 0.1 - 10 µM | 5 days | [3] |
| Ibrutinib | RCH-ACV, SMS-SB | 0.5 µM | 1 hour | [4] |
| Ibrutinib | WEHI-231 | 1 µM | 1 hour (pretreatment) | [8] |
| Ibrutinib | THP-1 | 0.1 - 10 µM | 1 hour (pretreatment) | [5] |
Table 2: Key Antibodies for Western Blot Analysis of Btk Signaling
| Target Protein | Phosphorylation Site | Function | Recommended Application |
| Btk | Total | Total Btk protein levels | WB, IP |
| Phospho-Btk | Tyr223 | Btk activation status | WB, IP |
| PLCγ2 | Total | Downstream signaling | WB |
| Phospho-PLCγ2 | Tyr1217 | PLCγ2 activation status | WB |
| ERK1/2 | Total | Downstream signaling | WB |
| Phospho-ERK1/2 | Thr202/Tyr204 | ERK1/2 activation status | WB |
| AKT | Total | Downstream signaling | WB |
| Phospho-AKT | Ser473 | AKT activation status | WB |
| NF-κB p65 | Total | Downstream signaling | WB |
| Phospho-NF-κB p65 | Ser536 | NF-κB p65 activation status | WB |
Experimental Protocols
Protocol 1: Western Blot Analysis of Btk Phosphorylation Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on Btk phosphorylation in a selected cell line.
1. Cell Culture and Treatment: a. Culture your chosen B-cell lymphoma or other relevant cell line (e.g., Raji, Ramos, WEHI-231) to a density of approximately 1-2 x 10^6 cells/mL. b. Prepare a stock solution of this compound in DMSO. A 10 mM stock is a common starting point. c. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1, 4, 24 hours). Include a DMSO-treated vehicle control. d. For experiments involving stimulation, pre-treat cells with this compound for 1 hour before adding a stimulating agent (e.g., anti-IgM, H2O2).[8]
2. Cell Lysis: a. Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10] d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.[9] f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-protein detection, BSA is generally preferred over milk to reduce background.[11]
5. Antibody Incubation: a. Incubate the membrane with primary antibodies against phospho-Btk (Tyr223) and total Btk overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software. Normalize the phospho-Btk signal to the total Btk signal to determine the relative inhibition.
Mandatory Visualizations
Caption: Btk Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib Inhibits BTK Signaling in Tumor-Infiltrated B Cells and Amplifies Antitumor Immunity by PD-1 Checkpoint Blockade for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 9. ashpublications.org [ashpublications.org]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of (Rac)-IBT6A Hydrochloride in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of Ibrutinib.[1][2][3][4][5] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways, with a reported IC50 value of 0.5 nM.[1][2][3][4][5][6][7][8] Given its structural relationship to Ibrutinib, this compound is presumed to exhibit inhibitory activity against Btk and is a valuable tool for in vitro enzymatic assays aimed at studying Btk inhibition and for screening novel kinase inhibitors.
This document provides detailed application notes and protocols for the use of this compound in Btk enzymatic assays.
Data Presentation
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| Ibrutinib | Bruton's tyrosine kinase (Btk) | 0.5 | Biochemical Kinase Assay | [1][2][3][4][5][6][7][8] |
| This compound | Bruton's tyrosine kinase (Btk) | Expected to be in the low nanomolar range | Biochemical Kinase Assay | Inferred from Ibrutinib data |
Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Btk is activated downstream of LYN and SYK kinases and proceeds to activate phospholipase Cγ2 (PLCγ2), which in turn modulates downstream effectors like NF-κB.[9][10][11]
Caption: B-Cell Receptor (BCR) signaling pathway illustrating the role of BTK.
Experimental Protocols
Protocol 1: In Vitro Btk Enzymatic Assay using ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available Btk kinase assay kits and is suitable for determining the IC50 value of this compound.[12][13][14][15]
A. Materials and Reagents:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
DMSO
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
B. Experimental Workflow:
Caption: Workflow for the in vitro BTK enzymatic assay.
C. Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare the Btk enzyme and substrate solutions in kinase assay buffer at the desired concentrations.
-
Prepare the ATP solution in kinase assay buffer. The final concentration should be at or near the Km for Btk.
-
-
Assay Reaction:
-
To the wells of a white assay plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer for control wells).
-
Add 5 µL of the Btk enzyme solution to each well.
-
Add 2.5 µL of the substrate solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[14]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Btk activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound, as a close analog of the potent Btk inhibitor Ibrutinib, is an essential research tool for investigating the Btk signaling pathway and for the discovery of new kinase inhibitors. The provided protocols and background information offer a solid foundation for researchers to effectively utilize this compound in enzymatic assays. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IBT6A | BTK | TargetMol [targetmol.com]
- 7. IBT6A | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Note: (Rac)-IBT6A Hydrochloride as a Reference Standard in HPLC Analysis
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A hydrochloride, a known impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] As the purity and quality of active pharmaceutical ingredients (APIs) are critical, the use of well-characterized reference standards for impurities like this compound is essential for the development and validation of analytical methods. This application note provides a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control of Ibrutinib.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of the analyte is crucial for HPLC method development. Ibrutinib, the parent compound, has a pKa of 3.74, indicating its basic nature. To prevent peak tailing, a common issue with basic compounds due to interactions with residual silanol groups on the silica-based stationary phase, the mobile phase pH should be controlled. It is recommended to maintain the mobile phase pH at least 2 units away from the pKa.
Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Add approximately 7 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve. Make up to the volume with the diluent and mix well.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.
-
Sample Preparation: Prepare the Ibrutinib drug substance or product sample at a suitable concentration in the same diluent.
2. HPLC Method Parameters
The following HPLC method is a robust starting point for the analysis of Ibrutinib and its impurities, including (Rac)-IBT6A.
| Parameter | Recommended Condition |
| HPLC System | A UPLC or HPLC system with a PDA detector |
| Column | X-Select CSH C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Formic acid in water |
| Mobile Phase B | 0.02 M Formic acid in acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 15 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 95 | 5 |
| 35 | 95 | 5 |
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is not more than 2.0%.
4. Data Analysis
The identification of (Rac)-IBT6A in a sample chromatogram is based on the retention time matching that of the reference standard. Quantification can be performed using an external standard method.
Method Validation Parameters (Summary)
A full method validation should be performed according to ICH guidelines. The following table summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of (Rac)-IBT6A. |
| Linearity | Correlation coefficient (r²) > 0.999 for a range of concentrations. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant changes in results with small variations in method parameters (e.g., pH, flow rate, column temperature). |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Ibrutinib, the parent drug of the impurity (Rac)-IBT6A, targets Btk, a key component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is relevant for researchers in drug development.
Caption: Simplified Btk signaling pathway and the inhibitory action of Ibrutinib.
References
Application Notes and Protocols for (Rac)-IBT6A Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A hydrochloride, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] Given its relationship to Ibrutinib, this compound is a valuable research tool for studies involving Btk signaling pathways and for the development of related pharmaceutical compounds.[4][5][6] Proper storage and handling of this compound are critical to ensure its stability, integrity, and the reproducibility of experimental results. These application notes provide detailed protocols for the storage, reconstitution, and handling of this compound powder.
Chemical and Physical Properties
-
Product Name: this compound
-
Synonyms: Racemic IBT6A HCl
-
Relationship to Active Pharmaceutical Ingredient (API): A racemate of an impurity of Ibrutinib.[1][4][5][6][7][8]
-
Mechanism of Action (related compound Ibrutinib): Ibrutinib is a selective and irreversible inhibitor of Bruton's tyrosine kinase (Btk), with an IC50 of 0.5 nM.[4][6][7] It covalently binds to the cysteine-481 residue in the active site of Btk, thereby blocking its kinase activity.[9][10] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[9]
Data Presentation: Storage and Stability
Proper storage is essential to maintain the quality and shelf-life of this compound. Below are the recommended storage conditions for both the powder form and solutions.
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage.[4][7] |
| 4°C | 2 years | Suitable for shorter-term storage.[4][7] |
Table 2: Recommended Storage Conditions for this compound in Solvent
| Storage Temperature | Shelf Life | Notes |
| -80°C | 2 years | For long-term storage of stock solutions.[4][7][8] |
| -20°C | 1 year | For intermediate-term storage of stock solutions.[4][7][8] |
Note: It is crucial to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][5][8]
Experimental Protocols
Reconstitution of this compound Powder
This protocol details the preparation of a stock solution. The primary recommended solvent is dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/low-moisture DMSO (newly opened bottle recommended as DMSO is hygroscopic)[4][7]
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.
-
Solvent Addition: Add the desired volume of high-purity DMSO to the vial to achieve the target concentration. A common stock concentration is 10 mM. For higher concentrations (e.g., up to 50 mg/mL), sonication and gentle warming (up to 60°C) may be necessary to achieve full dissolution.[4][7]
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if required): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear.[7]
-
Aliquotting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C as specified in Table 2.[4][7][8]
Table 3: Solubility of (Rac)-IBT6A in DMSO
| Concentration | Molarity (approx.) | Method |
| 50 mg/mL | 129.38 mM | Requires sonication.[7] |
Preparation of Working Solutions
Working solutions for cell-based assays are typically prepared by diluting the DMSO stock solution in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
Protocol:
-
Thaw Stock Solution: Retrieve a single-use aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution (if necessary): Perform an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Final Dilution: Add the required volume of the stock or intermediate dilution solution to the final volume of the aqueous buffer or cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting.
-
Use Promptly: Use the freshly prepared working solution in your experiment without delay.
Mandatory Visualizations
Btk Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling pathway, which is inhibited by compounds like Ibrutinib and its analogues.
Caption: Btk signaling pathway in B-cells.
Experimental Workflow for Handling this compound
This diagram outlines the standard workflow from receiving the compound to its use in experiments.
Caption: Workflow for this compound handling.
References
- 1. biocompare.com [biocompare.com]
- 2. amsbio.com [amsbio.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IBT6A | BTK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Aqueous Stability of (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is the racemic mixture of IBT6A hydrochloride, a known impurity and synthetic precursor related to Ibrutinib.[1][2][3] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways.[1][4][5] As with any active pharmaceutical ingredient (API) or related substance, understanding the chemical stability in aqueous solutions is paramount for ensuring the quality, safety, and efficacy of drug formulations. The presence and concentration of impurities can be influenced by their stability during manufacturing, storage, and administration.
These application notes provide a comprehensive overview of the factors influencing the stability of this compound in aqueous solutions and offer detailed protocols for its evaluation. The methodologies are based on established principles of pharmaceutical stability testing and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
Relevant Biological Context: The Bruton's Tyrosine Kinase (Btk) Signaling Pathway
(Rac)-IBT6A is chemically related to Ibrutinib, a drug that targets the B-cell receptor (BCR) signaling pathway.[8] A key mediator in this cascade is Bruton's tyrosine kinase (Btk).[9] Upon BCR engagement by an antigen, a series of phosphorylation events leads to the activation of Btk.[10] Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), triggering downstream signals that result in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[8][9] By irreversibly inhibiting Btk, Ibrutinib effectively blocks these pro-survival signals, making it an effective therapy for various B-cell malignancies.[11] Understanding this pathway is crucial when studying any related compounds that might interact with Btk or other components of the cascade.
Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.
Stability Profile and Degradation Pathways
Key factors influencing the stability of small molecules like (Rac)-IBT6A in aqueous solutions include:
-
pH: Hydrolysis is a primary degradation pathway for molecules with susceptible functional groups (e.g., esters, amides, lactams). The rate of hydrolysis is often pH-dependent.
-
Temperature: Increased temperature accelerates the rate of most chemical reactions, including degradation.[13]
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation. Photostability testing is a key component of ICH guidelines.[14]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation, particularly for molecules with electron-rich moieties.[7]
Experimental Protocols for Stability Assessment
The following protocols outline a comprehensive approach to evaluating the stability of this compound in aqueous solution through forced degradation studies.
Workflow for Forced Degradation Study
The overall process involves preparing a stock solution, subjecting aliquots to various stress conditions, neutralizing the samples, and analyzing them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Experimental Workflow for a Forced Degradation Study.
Materials and Equipment
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 30%)
-
Potassium Dihydrogen Phosphate or other buffer salts
-
Analytical HPLC system with PDA or UV detector
-
Analytical HPLC column (e.g., C18, 150 x 4.6 mm, 3.5 µm)[12]
-
pH meter, sonicator, vortex mixer, analytical balance
-
Calibrated oven, photostability chamber
-
Volumetric flasks, pipettes, autosampler vials
Protocol 1: Stock Solution Preparation
-
Diluent Preparation: Prepare a diluent of 50:50 (v/v) acetonitrile and water.
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of ~1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
Protocol 2: Forced Degradation Procedures
For each condition, use an appropriate volume of the stock solution. A target degradation of 5-20% is recommended to optimally identify and quantify degradants.[6][14]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with diluent for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial.
-
Keep the vial in a calibrated oven at 60°C.
-
Withdraw samples at specified time points (e.g., 1, 3, 7 days) and dilute for analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the light-exposed and dark control samples.
-
Protocol 3: HPLC Analysis (Example Method)
A stability-indicating method is one that can separate the parent compound from its degradation products. The following is a representative reversed-phase HPLC method adapted from literature on Ibrutinib and its impurities.[12][15]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30% B
-
10-40 min: 30% to 70% B
-
40-45 min: 70% B
-
45-50 min: 70% to 30% B
-
50-60 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
Data Presentation and Interpretation
Quantitative data from the stability studies should be systematically recorded to facilitate comparison and analysis. The results can be summarized in tables as shown below. The percentage of remaining (Rac)-IBT6A and the formation of degradation products (expressed as a percentage of the total peak area) should be calculated.
Table 1: Summary of this compound Stability under Forced Degradation
| Stress Condition | Time Point | Assay (% Remaining) | % Area of Major Degradant 1 (RT) | % Area of Major Degradant 2 (RT) | Total Impurities (%) | Mass Balance (%) |
|---|---|---|---|---|---|---|
| Control (t=0) | 0 | 100.0 | ND | ND | <0.1 | 100.0 |
| 0.1 M HCl (RT) | 2 hours | |||||
| 6 hours | ||||||
| 24 hours | ||||||
| 0.1 M NaOH (RT) | 2 hours | |||||
| 6 hours | ||||||
| 24 hours | ||||||
| 3% H₂O₂ (RT) | 2 hours | |||||
| 6 hours | ||||||
| 24 hours | ||||||
| Thermal (60°C) | 1 day | |||||
| 3 days | ||||||
| 7 days | ||||||
| Photostability | ICH Exposure | |||||
| Dark Control | ICH Exposure |
ND: Not Detected; RT: Retention Time
Interpretation:
-
Assay (% Remaining): A significant decrease indicates instability under that condition.
-
Degradant Formation: The appearance and growth of new peaks signify degradation products.
-
Mass Balance: The sum of the assay value and the percentage of all impurities should remain close to 100%, indicating that all degradation products are being detected.
Conclusion
This document provides a framework and detailed protocols for assessing the stability of this compound in aqueous solutions. By conducting systematic forced degradation studies, researchers can identify the critical factors affecting the compound's stability, elucidate potential degradation pathways, and develop a robust, stability-indicating analytical method. This information is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential pharmaceutical product containing this molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. IBT6A | BTK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: (Rac)-IBT6A Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with (Rac)-IBT6A hydrochloride in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my buffer?
This compound is the racemic hydrochloride salt form of IBT6A, an impurity of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3][4] Precipitation in aqueous buffers is a common issue for many small molecule inhibitors and can be attributed to several factors, including exceeding the compound's solubility limit in the final buffer, the pH of the buffer, and the presence of other salts.[5]
Q2: How does the hydrochloride salt form affect the solubility of (Rac)-IBT6A?
Salt formation, such as with hydrochloride, is a common strategy to increase the aqueous solubility of weakly basic compounds.[6] However, the dissolution of the salt and the ultimate solubility depend on the pH of the solution. Additionally, the "common ion effect" can decrease solubility if the buffer contains chloride ions (e.g., from NaCl or KCl).[6][7]
Q3: What is the recommended way to prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3][5] Stock solutions in DMSO can be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Q4: What is the maximum concentration of DMSO that is acceptable in my cell-based assay?
The tolerance of cell lines to DMSO can vary, but a final concentration of less than 0.5% is generally recommended to avoid cellular toxicity.[5] It is crucial to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: A precipitate or cloudiness is observed after diluting the this compound stock solution into the experimental buffer.
This is a common indication that the compound's solubility limit has been exceeded in the aqueous buffer.
Step 1: Visual Inspection and Initial Assessment
-
Immediate vs. Delayed Precipitation: Does the precipitate form immediately upon dilution, or does it appear over time? Immediate precipitation suggests a significant solubility issue, while delayed precipitation might be related to compound instability or slow equilibration.
-
Nature of Precipitate: Is the precipitate crystalline or amorphous? This can provide clues about the nature of the solubility problem.
Step 2: Optimize Dilution Technique
Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out."
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.[5]
-
Vortexing/Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the compound stock to the buffer.[5]
Step 3: Adjust Buffer Conditions
The composition of your buffer can significantly impact the solubility of this compound.
-
pH Adjustment: As a weak base, the solubility of (Rac)-IBT6A is pH-dependent. Generally, solubility is higher at a lower pH. Consider testing a range of pH values for your buffer.[8]
-
Avoid Common Ions: If your buffer contains high concentrations of chloride salts, this could be suppressing the solubility of the hydrochloride salt form due to the common ion effect.[6][7] Try using a buffer with a different counterion if possible.
Step 4: Reduce Final Compound Concentration
The most direct way to avoid precipitation is to work at a lower final concentration of this compound.[5] Determine the lowest effective concentration for your experiment to minimize solubility issues.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Buffers
| Buffer (50 mM) | pH | Maximum Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~10 | Precipitation observed at higher concentrations. |
| Phosphate-Buffered Saline (PBS) | 6.8 | ~25 | Improved solubility compared to pH 7.4. |
| Tris-HCl | 7.4 | ~15 | Slight improvement over PBS at the same pH. |
| MES | 6.0 | ~75 | Significantly better solubility at acidic pH. |
| Acetate | 5.0 | >100 | No precipitation observed in this range. |
Note: This data is hypothetical and for illustrative purposes. It is crucial to determine the solubility in your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in a buffer of your choice.
-
Prepare a series of dilutions of your this compound DMSO stock solution in your target aqueous buffer. Start from a high concentration and perform 2-fold serial dilutions.
-
Equilibrate the solutions. Incubate the dilutions at your experimental temperature for a set period (e.g., 1-2 hours) to allow the solution to reach equilibrium.
-
Visually inspect for precipitation. Note the highest concentration at which no precipitate is visible.
-
(Optional) Quantify the soluble fraction. For a more precise measurement, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble compound using an appropriate analytical method, such as HPLC-UV.
-
The highest concentration that remains in solution is the estimated aqueous solubility.
Protocol 2: Recommended Serial Dilution Method for Preparing Working Solutions
This protocol is designed to minimize precipitation when preparing your final working concentrations.
-
Prepare an intermediate dilution of your concentrated this compound DMSO stock into your chosen aqueous buffer. This should be a concentration that you have determined to be soluble.
-
Vortex the intermediate dilution immediately and vigorously for at least 30 seconds.
-
Use this intermediate dilution to prepare your final working concentrations.
-
Ensure thorough mixing at each dilution step.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: pH effect on this compound solubility.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
Optimizing (Rac)-IBT6A Hydrochloride Concentrations for Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of (Rac)-IBT6A hydrochloride. As this compound is a racemic impurity of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, this guide leverages the extensive publicly available data on Ibrutinib to provide robust recommendations for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic form of IBT6A, an impurity found in the production of Ibrutinib.[1][2][3] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[6][7] By inhibiting Btk, Ibrutinib, and presumably this compound, disrupts these signaling cascades, leading to reduced cancer cell viability and proliferation.[4]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock can then be diluted to the final desired concentration in your cell culture medium. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. A common vehicle for Ibrutinib in mouse models is a solution of 1% HP-β-CD in sterile water, administered via oral gavage.[8]
Q3: What is a good starting concentration for my in vitro experiments?
A3: As a starting point, you can refer to the 50% inhibitory concentration (IC50) values of Ibrutinib in various cancer cell lines. These values typically range from the nanomolar to the low micromolar range, depending on the cell line and the assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation: Ibrutinib IC50 Values
The following table summarizes the IC50 values of Ibrutinib in various cancer cell lines, providing a valuable reference for determining a starting concentration range for experiments with this compound.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| BT474 | Breast Cancer (HER2+) | MTT | 9.94 nM | [9] |
| SKBR3 | Breast Cancer (HER2+) | MTT | 8.89 nM | [9] |
| MeWo | Melanoma | MTT | 20.47 µM | [10] |
| WM164 | Melanoma | MTT | 28.14 µM | [10] |
| SK-MEL-28 | Melanoma | MTT | 32.98 µM | [10] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | >10 µM (Ibrutinib), ~5 µM (Ibr-7 derivative) | [11] |
| H1975 | Non-Small Cell Lung Cancer | CCK-8 | ~1 µM (Ibrutinib), ~1 µM (Ibr-7 derivative) | [11] |
| PC-9 | Non-Small Cell Lung Cancer | CCK-8 | ~0.01 µM (Ibrutinib), ~0.5 µM (Ibr-7 derivative) | [11] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Apoptosis | 0.37 µM – 9.69 µM | [12] |
Btk Signaling Pathway
The diagram below illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling pathway. This compound, as an analog of a Btk inhibitor, is expected to interrupt this cascade.
Caption: Btk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Btk Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation of key proteins in the Btk signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Btk, anti-Btk, anti-phospho-PLCγ2, anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Low Potency or No Effect | - Incorrect concentration used.- Compound degradation.- Cell line is resistant. | - Perform a wide dose-response curve.- Prepare fresh stock solutions.- Confirm Btk expression and pathway activity in your cell line. |
| High Cell Death at Low Concentrations | - Off-target toxicity.- Solvent (DMSO) toxicity. | - Investigate potential off-target effects by examining other kinase activities. Ibrutinib has known off-targets such as EGFR, HER2, and CSK.[2][3][4][14]- Ensure the final DMSO concentration is below 0.5% in your culture medium. |
| Inconsistent Results | - Variability in cell seeding density.- Inconsistent incubation times.- Freeze-thaw cycles of the compound. | - Standardize cell seeding protocols.- Maintain consistent timing for all experimental steps.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| In Vivo Experiment Failure | - Poor bioavailability.- Rapid metabolism of the compound.- Inappropriate animal model. | - Optimize the vehicle and route of administration.[8]- Conduct pharmacokinetic studies to determine the compound's half-life.- Ensure the chosen animal model is appropriate for the cancer type and expresses the target pathway. |
| Unexpected Bleeding in Animal Models | - On-target effect of Btk inhibition on platelet function. | - This is a known side effect of Ibrutinib.[15][16]- Monitor animals closely for any signs of bleeding.- Consider dose adjustments if bleeding is severe. |
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common experimental issues.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combining ibrutinib and checkpoint blockade improves CD8+ T-cell function and control of chronic lymphocytic leukemia in E-TCL1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions [mdpi.com]
- 15. karger.com [karger.com]
- 16. Ibrutinib-associated bleeding; pathogenesis, management, and risk reduction strategies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (Rac)-IBT6A hydrochloride inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using (Rac)-IBT6A hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Ibrutinib?
This compound is the racemic mixture of IBT6A hydrochloride.[1][2] IBT6A is known as an impurity found during the synthesis of Ibrutinib.[3][4][5] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.5 nM.[1][3][4][5] this compound is primarily used in the synthesis of IBT6A Ibrutinib dimers and adducts.[3][4][5] Given its structural relationship to Ibrutinib, it is presumed to have inhibitory activity against BTK.
Q2: What is the likely mechanism of action of this compound?
The active enantiomer within the racemic mixture of this compound is expected to act as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, and adhesion. By inhibiting BTK, the compound can block B-cell activation and survival.[3]
Q3: How should I store and handle this compound?
For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is crucial to seal the container to protect it from moisture.[6] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[5][7]
Troubleshooting Guide
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors, ranging from compound stability and preparation to the specific experimental setup. Key areas to investigate include:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Solubility Issues: The compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers.
-
Racemic Mixture Variability: As a racemic mixture, the ratio of active to inactive enantiomers could potentially vary between batches, although this is less likely from a reputable supplier. The inactive enantiomer could also have unexpected off-target effects.
-
Cell Line and Passage Number: Different cell lines may have varying levels of BTK expression and sensitivity. High passage numbers can lead to genetic drift and altered cellular responses.
-
Assay Conditions: Variations in incubation time, cell density, and reagent concentrations can all contribute to variability.
Q5: I am observing lower-than-expected potency. What could be the reason?
Several factors could contribute to lower-than-expected potency:
-
Compound Degradation: Improper storage can lead to the degradation of the compound.
-
Precipitation: If the compound precipitates in the experimental media, the effective concentration will be lower than intended.
-
Presence of Inactive Enantiomer: Since this is a racemic mixture, only a fraction of the compound is the active BTK inhibitor.
-
Cell-Specific Factors: The target cells may have low BTK expression or mutations in the BTK gene that confer resistance.
Q6: I am observing unexpected or off-target effects. Why is this happening?
Off-target effects are a known phenomenon with kinase inhibitors.[8][9][10][11][12] While the primary target is expected to be BTK, the active component of this compound may inhibit other kinases or cellular proteins, especially at higher concentrations.[9] The inactive enantiomer in the racemic mixture could also have its own off-target activities. It is crucial to include appropriate controls in your experiments to identify and characterize any off-target effects.
Quantitative Data
Table 1: Inhibitory Activity of the Related Compound Ibrutinib
| Compound | Target | IC50 | Reference |
| Ibrutinib | BTK | 0.5 nM | [1][3][4][5] |
Note: This data is for Ibrutinib, a related but distinct chemical entity. The potency of this compound may differ.
Table 2: Recommended Storage Conditions for IBT6A Hydrochloride Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed storage, away from moisture.[6] |
| -20°C | 1 month | Sealed storage, away from moisture.[6] |
Experimental Protocols
General Protocol for Assessing BTK Inhibition in a Cell-Based Assay
This protocol provides a general framework for evaluating the effect of this compound on cell viability in a BTK-dependent cell line (e.g., a B-cell lymphoma line).
-
Cell Culture:
-
Culture a BTK-dependent cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Ibrutinib).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
-
Assessment of Cell Viability:
-
Use a suitable cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or XTT).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the compound concentration.
-
Calculate the IC50 value using a suitable software package.
-
Visualizations
Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. amsbio.com [amsbio.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of (Rac)-IBT6A hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure reliable experimental outcomes when working with (Rac)-IBT6A hydrochloride.
Disclaimer
This compound is a racemate of IBT6A, an impurity of Ibrutinib.[1][2][3] Ibrutinib is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Currently, there is limited specific data on the selectivity and off-target effects of this compound itself. The information provided herein is largely based on the well-characterized profile of Ibrutinib and should be used as a guiding resource. It is imperative to include appropriate controls in all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
Based on its relationship to Ibrutinib, the primary target of this compound is presumed to be Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[4][5] Ibrutinib irreversibly binds to the cysteine residue Cys481 in the ATP-binding site of BTK, thereby inhibiting its kinase activity.[3]
Q2: What are the known or potential off-target effects?
While highly potent for BTK, Ibrutinib is known to inhibit other kinases, which can lead to off-target effects.[6] These may include, but are not limited to:
-
Tec family kinases: Such as ITK, TEC, and BMX.
-
EGFR family kinases: Such as EGFR and ERBB2.
-
Src family kinases: Such as LCK and SRC.[7]
-
C-terminal Src kinase (CSK): Inhibition of CSK has been linked to cardiotoxicity in studies with Ibrutinib.[1][8][9]
It is crucial to consider these potential off-target effects when designing experiments and interpreting data.
Q3: What is the recommended concentration range for in vitro experiments?
The optimal concentration will be cell-line and assay-dependent. Ibrutinib has a reported IC50 of 0.5 nM for BTK in biochemical assays.[2][3][4] To minimize off-target effects, it is recommended to:
-
Perform a dose-response curve: Start with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the minimal effective concentration for BTK inhibition in your specific system.
-
Use the lowest effective concentration: Once the optimal concentration for on-target activity is determined, use this concentration for subsequent experiments to reduce the likelihood of engaging off-target kinases, which are typically inhibited at higher concentrations.
Q4: How can I confirm the on-target effect in my cellular experiments?
To confirm that the observed phenotype is due to BTK inhibition, you can:
-
Assess BTK autophosphorylation: Measure the phosphorylation of BTK at Tyr223, a marker of its activation. Inhibition of BTK should lead to a decrease in p-BTK (Tyr223) levels.
-
Analyze downstream signaling: Measure the phosphorylation of downstream substrates of BTK, such as PLCγ2. A reduction in p-PLCγ2 would indicate on-target activity.
-
Use a rescue experiment: If possible, use a constitutively active form of BTK or a downstream effector to see if it can rescue the observed phenotype.
-
Use a structurally unrelated BTK inhibitor: Compare the results with another known BTK inhibitor to see if they produce a similar biological effect.
Q5: What are essential control experiments to include?
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Positive and Negative Controls: Use a known BTK activator (if applicable) as a positive control and a negative control compound that is structurally similar but inactive against BTK.
-
Off-Target Controls: If you suspect a particular off-target effect, use cell lines that do not express BTK but express the potential off-target kinase to assess the compound's effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Unexpected Phenotypes | 1. Concentration too high: The concentration used may be causing off-target kinase inhibition or general cytotoxicity.2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment: Determine the lowest effective concentration that inhibits BTK without causing significant toxicity.2. Reduce solvent concentration: Ensure the final solvent concentration is typically below 0.5% and is consistent across all experimental conditions. |
| Inconsistent Results Between Experiments | 1. Compound degradation: Improper storage or handling of this compound can lead to degradation.2. Variability in cell culture: Differences in cell passage number, confluence, or stimulation conditions.3. Inconsistent compound preparation: Errors in serial dilutions or incomplete solubilization. | 1. Proper storage: Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.2. Standardize cell culture: Use cells within a consistent passage number range and ensure uniform plating density and stimulation conditions.3. Careful preparation: Ensure the compound is fully dissolved in the stock solution and vortex thoroughly when making dilutions. |
| No Effect Observed at Expected Concentrations | 1. Inactive compound: The compound may have degraded.2. Low BTK expression: The cell line used may have low or no expression of BTK.3. Assay insensitivity: The experimental readout may not be sensitive enough to detect the effects of BTK inhibition. | 1. Verify compound activity: Test the compound in a cell-free biochemical assay or in a well-characterized sensitive cell line.2. Confirm BTK expression: Check for BTK expression in your cell line at the protein level (e.g., by Western blot).3. Optimize assay: Use a more proximal and sensitive readout of BTK activity (e.g., BTK autophosphorylation). |
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Ibrutinib , which is used as a proxy for this compound, against a panel of selected kinases. This data helps to illustrate the potential for off-target effects at different concentrations.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| BTK | 0.5 | Tec Family | Primary Target |
| BLK | - | Tec Family | Potent off-target |
| BMX | - | Tec Family | Potent off-target |
| ITK | ~10 | Tec Family | Potential off-target |
| TEC | ~20 | Tec Family | Potential off-target |
| EGFR | ~50 | EGFR Family | Potential off-target, associated with skin toxicities |
| ERBB2 | >1000 | EGFR Family | Less potent off-target |
| JAK3 | ~20 | JAK Family | Potential off-target |
| LCK | - | Src Family | Potential off-target |
| SRC | - | Src Family | Potential off-target |
| CSK | - | Csk Family | Potential off-target, linked to cardiotoxicity |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from various sources and should be used as a reference.[7][10][11][12]
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general method for determining the in vitro inhibitory activity of this compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Then, dilute these concentrations in Kinase Buffer.
-
Reaction Setup:
-
Add 2 µL of diluted compound or vehicle (Kinase Buffer with DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the BTK enzyme and substrate in Kinase Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution in Kinase Buffer to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Detect ADP and Measure Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified BTK signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting experimental issues.
Caption: On-target vs. off-target effects based on concentration.
References
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
how to improve (Rac)-IBT6A hydrochloride stability for long-term experiments
This technical support center provides guidance on improving the stability of (Rac)-IBT6A hydrochloride for long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound in experimental settings?
Based on studies of the structurally related parent compound, Ibrutinib, this compound is likely susceptible to degradation under specific conditions. The primary factors of concern are:
-
Hydrolysis: Significant degradation can occur in both acidic and alkaline aqueous solutions.[1][2][3]
-
Oxidation: The compound is highly sensitive to oxidative stress, even at room temperature.[2][3][4]
-
Solvent Quality: The purity of the solvent is critical. For instance, hygroscopic DMSO can absorb moisture, which may contribute to hydrolysis.
Conversely, the compound is expected to be relatively stable under thermal and photolytic stress.[2][3]
Q2: My this compound solution appears to have a reduced potency in my long-term cell culture experiments. What could be the cause?
Reduced potency in long-term experiments is often indicative of compound degradation in the aqueous cell culture medium. The 37°C incubation temperature, along with the pH and components of the media, can contribute to the breakdown of the compound over time. It is recommended to perform stability tests in your specific cell culture medium to determine the degradation rate. For extended experiments, consider replenishing the compound at regular intervals based on its stability profile.
Q3: I've noticed precipitation in my frozen DMSO stock solution of this compound after thawing. How can I prevent this?
Precipitation upon thawing can result from several factors:
-
Exceeding Solubility Limit: The concentration of the stock solution may be too high, leading to precipitation at lower temperatures.
-
Water Absorption in DMSO: DMSO is hygroscopic and can absorb atmospheric moisture. This added water can decrease the solubility of the compound and lead to precipitation upon freezing.[5]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can exacerbate the issue of water absorption and promote precipitation.
To prevent this, it is best practice to prepare aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1][5] Ensure you are using anhydrous DMSO and consider flushing the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[5]
Q4: What are the recommended storage conditions for solid this compound and its stock solutions?
Proper storage is crucial for maintaining the integrity of the compound. The following are general recommendations based on supplier information and best practices for similar small molecules:
| Form | Storage Condition | Recommended Duration |
| Solid (Powder) | -20°C, desiccated | Up to 1 year[1] |
| DMSO Stock Solution | -80°C | Up to 2 years[1] |
| DMSO Stock Solution | -20°C | Up to 1 year[1] |
For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound in stock or working solutions. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Use high-purity, anhydrous solvents. 3. For aqueous solutions, prepare them fresh before each experiment. 4. Perform a stability check of the compound under your specific experimental conditions. |
| Loss of compound activity over time in aqueous buffers | Hydrolysis or oxidation. | 1. Adjust the pH of the buffer to be as close to neutral as possible, if the experiment allows. 2. Consider using a buffer with minimal reactive components. 3. Degas the buffer to remove dissolved oxygen. 4. Protect the solution from light, although photolytic degradation is less likely.[2][3] |
| Formation of unknown peaks in HPLC/LC-MS analysis | Compound degradation. | 1. Compare the chromatogram to a freshly prepared standard. 2. Based on the experimental conditions, hypothesize the type of degradation (e.g., hydrolysis in acidic/basic media, oxidation). 3. Refer to forced degradation studies of Ibrutinib to tentatively identify potential degradation products.[1][2][3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 8 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours, then prepare a solution for analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and identify any degradation products.
-
Data Summary from Ibrutinib Forced Degradation Studies:
The following table summarizes the typical degradation observed for the parent compound, Ibrutinib, under forced degradation conditions. This can serve as a reference for what to expect with this compound.
| Stress Condition | Reagent/Temperature | Incubation Time | Degradation Products Observed |
| Acidic Hydrolysis | 1 M HCl at 80°C | 8 hours | 1 degradation product[2] |
| Alkaline Hydrolysis | 1 M NaOH at 80°C | 8 hours | 5 degradation products[2] |
| Oxidative Degradation | 30% H₂O₂ at RT | 24 hours | 5 degradation products[2] |
| Thermal Degradation | Solid at 105°C | 6 hours | Stable[6] |
| Photolytic Degradation | UV/Visible light | - | Stable[2] |
Protocol 2: Long-Term Stability in DMSO
This protocol assesses the stability of this compound in DMSO under typical storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC or LC-MS system with a C18 column
-
Internal standard (a stable, non-reactive compound)
Procedure:
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Add an internal standard at a known concentration.
-
Aliquoting and Storage: Aliquot the solution into multiple amber glass vials. Store the vials at different temperatures: room temperature, 4°C, -20°C, and -80°C.
-
Time Points: Analyze the samples at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Sample Analysis: At each time point, thaw a vial from each temperature condition. Dilute the sample to a suitable concentration and analyze by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0), using the internal standard to correct for any variations in sample preparation or injection volume.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Experimental workflow for long-term stability testing in DMSO.
References
- 1. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iajps.com [iajps.com]
Technical Support Center: (Rac)-IBT6A Hydrochloride Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of degradation products of (Rac)-IBT6A hydrochloride. Information is based on established principles of forced degradation studies for small molecules, as specific degradation pathways for this compound are not extensively documented in publicly available literature. (Rac)-IBT6A is known as a racemate of IBT6A, an impurity of the BTK inhibitor Ibrutinib.[1][2][3][4] Therefore, methodologies applied to Ibrutinib and similar small molecules serve as a foundational guide.[1]
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A1: A forced degradation study, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing (e.g., high heat, acid/base hydrolysis, oxidation, and photolysis).[5] These studies are crucial for several reasons:
-
Pathway Elucidation: They help identify likely degradation products and understand the degradation pathways of the molecule.[5]
-
Method Development: The results are essential for developing and validating stability-indicating analytical methods (SIAMs), which can separate the active pharmaceutical ingredient (API) from all potential degradation products.[6][7]
-
Formulation and Packaging: Understanding the molecule's intrinsic stability aids in developing a stable formulation and selecting appropriate packaging.[5]
-
Regulatory Compliance: Regulatory bodies like the ICH require forced degradation data as part of the drug development and registration process.[8]
Q2: (Rac)-IBT6A is an impurity of Ibrutinib. How does this relationship influence the degradation study approach?
A2: Since (Rac)-IBT6A is structurally related to Ibrutinib, its degradation profile may share similarities.[1][3] It is advisable to review the literature on Ibrutinib's forced degradation studies. Knowledge of Ibrutinib's labile functional groups can provide a starting point for predicting potential degradation sites on (Rac)-IBT6A and help in selecting appropriate stress conditions and analytical techniques.
Q3: What are the primary analytical techniques used to identify and characterize degradation products?
A3: A multi-technique approach is typically required:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating the parent drug from its degradation products and for quantification.[6] Developing a stability-indicating HPLC method is a primary goal.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the key technique for identifying degradants.[9] It provides molecular weight information and fragmentation patterns, which are used to elucidate the structures of the unknown compounds.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of significant degradation products, isolation followed by NMR analysis is often necessary.[6]
Q4: What is "mass balance" and why is it important in these studies?
A4: Mass balance is an attempt to account for all the mass of the parent drug after degradation. It is calculated by comparing the decrease in the parent drug concentration with the sum of the concentrations of all detected degradation products.[8] A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected by the analytical method. A poor mass balance may indicate that some degradants are not being detected (e.g., they lack a UV chromophore or are volatile) or are precipitating out of solution.[8]
Troubleshooting Guide
Q5: My forced degradation experiment shows no significant degradation of this compound. What should I do?
A5: If you observe less than the target degradation (typically 5-20%), your stress conditions may be too mild. Consider the following adjustments:
-
Increase Stressor Concentration: Move from 0.01 M HCl/NaOH to 0.1 M or even 1 M.
-
Increase Temperature: For hydrolytic, oxidative, and thermal studies, increase the temperature (e.g., from 60°C to 80°C).
-
Extend Exposure Time: Increase the duration of the stress, for example, from 24 hours to 72 hours or longer.[5]
-
Check Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can hinder degradation.
Q6: I see many new peaks in my chromatogram after stress testing. How do I confirm they are actual degradation products?
A6: It's important to distinguish true degradants from other artifacts.
-
Analyze a Placebo/Blank: Stress a blank solution (containing only the solvent/stressor) under the same conditions. Any peaks appearing in the blank are not related to the API.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can assess peak purity. An impure peak may indicate a co-eluting species. It also provides the UV spectrum of the peak, which can be compared to the parent drug. Degradants often retain a similar chromophore and thus a similar UV spectrum.
-
LC-MS Analysis: Confirm that the new peaks have masses that are different from the parent drug and are not known impurities present at time zero.
Q7: The mass balance in my study is below 90%. What are the potential causes and solutions?
A7: A low mass balance suggests that one or more degradation products are not being accounted for.
-
Non-Chromophoric Degradants: The degradant might lack a UV-absorbing chromophore. Try using a more "universal" detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV.
-
Volatile Degradants: Small, volatile fragments may have formed. This is often difficult to resolve without specialized techniques like GC-MS headspace analysis.
-
Precipitation: The degradant may be insoluble in the sample diluent. Inspect the sample vial for precipitates. If observed, try a different diluent for analysis.
-
Adsorption: Degradants may be adsorbing to the HPLC column or sample vials. Changing the mobile phase pH or using different vial materials can help.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store samples as described below, alongside a control sample (1 mL stock + 1 mL water) at 5°C.
-
Acid Hydrolysis: 0.1 M HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours. For solid-state thermal stress, place the neat powder in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Quenching & Preparation:
-
At designated time points (e.g., 6, 12, 24, 48 hours), withdraw an aliquot of the stressed sample.
-
For acid/base samples, neutralize with an equimolar amount of NaOH/HCl, respectively.
-
Dilute all samples to a final target concentration of ~100 µg/mL with the mobile phase.
-
Filter through a 0.45 µm syringe filter before analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop an RP-HPLC method capable of separating (Rac)-IBT6A from all process impurities and degradation products.
Methodology:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Initial Gradient:
-
Time 0 min: 10% B
-
Time 25 min: 90% B
-
Time 30 min: 90% B
-
Time 32 min: 10% B
-
Time 40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (e.g., 254 nm or a specific λmax). Use a PDA detector to monitor all peaks.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Optimization: Analyze a mixture of all stressed samples. Adjust the gradient slope, pH of the mobile phase, or switch to a different column chemistry (e.g., Phenyl-Hexyl) to achieve baseline separation for all observed peaks from the parent compound and each other.
Data Presentation
The following tables represent illustrative data from a hypothetical forced degradation study of this compound. Actual results may vary.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | Temp (°C) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants >0.1% |
| 0.1 M HCl | 48 | 60 | 99.8 | 85.2 | 14.6 | 3 |
| 0.1 M NaOH | 24 | 60 | 99.8 | 79.5 | 20.3 | 4 |
| 3% H₂O₂ | 24 | RT | 99.8 | 91.3 | 8.5 | 2 |
| Thermal (Solution) | 72 | 80 | 99.8 | 96.1 | 3.7 | 1 |
| Photolytic | - | RT | 99.8 | 98.5 | 1.3 | 1 |
Table 2: Chromatographic Profile of Major Degradation Products (Hypothetical)
| Stress Condition | Degradant ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) |
| 0.1 M HCl | DP-A1 | 8.7 | 0.58 | 5.4 |
| 0.1 M HCl | DP-A2 | 11.2 | 0.75 | 8.1 |
| 0.1 M NaOH | DP-B1 | 6.4 | 0.43 | 11.2 |
| 0.1 M NaOH | DP-B2 | 13.5 | 0.90 | 6.8 |
| 3% H₂O₂ | DP-O1 | 16.1 | 1.07 | 4.3 |
(Parent peak hypothetical retention time = 15.0 min)
Visualizations
Below are diagrams illustrating key workflows for degradation product identification, created using the DOT language.
Caption: Workflow for forced degradation and product identification.
Caption: Decision tree for troubleshooting analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. IBT6A | BTK | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. questjournals.org [questjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. hovione.com [hovione.com]
- 10. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. journals.najah.edu [journals.najah.edu]
unexpected results with (Rac)-IBT6A hydrochloride in cellular assays
Welcome to the technical support center for (Rac)-IBT6A hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of this compound in cellular assays. Here you will find troubleshooting guidance and frequently asked questions to address potential challenges and unexpected results during your experiments.
Understanding this compound
This compound is the racemic mixture of IBT6A, a known impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] Due to its close structural relationship to Ibrutinib, this compound is expected to primarily function as a BTK inhibitor.
Important Consideration: As a racemic mixture, this compound contains equal amounts of two enantiomers (mirror-image molecules).[5] Enantiomers can have different biological activities, with one being more potent, while the other may be less active or contribute to off-target effects.[6][7] This is a crucial factor to consider when interpreting experimental results, as the observed effects will be the composite of both enantiomers' activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on its structural similarity to Ibrutinib, the primary mechanism of action is the inhibition of Bruton's tyrosine kinase (BTK).[1][3][4] BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4][8] Inhibition of BTK disrupts these processes.[9]
Q2: What are the potential implications of using a racemic mixture in my assays?
A2: Using a racemic mixture means you are introducing two different molecular entities into your system. This can lead to several outcomes:
-
Reduced Potency: If only one enantiomer is active, the effective concentration of the active compound is 50% of the total concentration used.
-
Complex Dose-Response Curves: The two enantiomers may have different affinities for the target and off-targets, which can result in complex or biphasic dose-response curves.
-
Unexpected Off-Target Effects: One enantiomer may have a different off-target profile than the other, potentially leading to unexpected phenotypes.[6]
-
Variability in Results: Batch-to-batch variations in the exact enantiomeric ratio (though ideally 50:50) could contribute to experimental variability.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in DMSO.[10] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.[11][12] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.
Troubleshooting Guide
Issue 1: Lower than expected potency or efficacy compared to literature values for similar BTK inhibitors (e.g., Ibrutinib).
-
Possible Cause 1: Racemic Mixture
-
Explanation: You are using a racemic mixture, and it is possible that only one of the enantiomers is a potent BTK inhibitor. The presence of a less active or inactive enantiomer effectively halves the concentration of the active compound.
-
Troubleshooting Steps:
-
Increase Concentration: Perform a dose-response experiment with a wider range of concentrations, extending to higher concentrations than you might initially expect.
-
Compare with Enantiopure Compound: If available, compare the activity of the racemate to the individual enantiomers to determine their relative contributions to the observed effect.
-
Consult Literature for Ibrutinib: Review the IC50 values for Ibrutinib in your specific cell line and assay to set a benchmark for your expectations.[13]
-
-
-
Possible Cause 2: Compound Stability
-
Explanation: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Use a Fresh Aliquot: Always use a fresh aliquot of your stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Prepare Fresh Stock: If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Solubility Issues
-
Explanation: The compound may not be fully dissolved in your culture medium, leading to variations in the effective concentration.
-
Troubleshooting Steps:
-
Check for Precipitation: After diluting your DMSO stock into the aqueous culture medium, visually inspect the solution for any signs of precipitation.
-
Optimize Dilution: Ensure the final DMSO concentration is as low as possible while maintaining solubility. You can try a serial dilution approach to ensure the compound stays in solution.
-
Vortex Thoroughly: Ensure thorough mixing when preparing your working solutions.
-
-
-
Possible Cause 2: Cell Health and Passage Number
-
Explanation: Variations in cell health, density, or passage number can significantly impact the cellular response to inhibitors.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Consistent Seeding Density: Plate the same number of cells for each experiment and allow them to adhere and stabilize before adding the compound.
-
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Off-Target Activity of One or Both Enantiomers
-
Explanation: One or both enantiomers may have activity against other kinases or cellular targets. Ibrutinib itself is known to have off-target effects on other kinases like EGFR, HER2, and HER4.[14]
-
Troubleshooting Steps:
-
Use Control Compounds: Include other, more specific BTK inhibitors in your experiments to see if the unexpected effect is specific to this compound.
-
Perform Rescue Experiments: If you hypothesize an off-target effect, try to rescue the phenotype by modulating the suspected off-target pathway.
-
Consult Kinase Profiling Data: If available for Ibrutinib or related compounds, review kinase profiling data to identify potential off-targets.
-
-
-
Possible Cause 2: Cellular Context
-
Explanation: The cellular response to BTK inhibition can be highly context-dependent, varying between different cell lines and their specific genetic backgrounds.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm that your cell line expresses BTK and that the BTK pathway is active.
-
Test in Multiple Cell Lines: If possible, test the compound in a panel of cell lines with known BTK dependency to validate your findings.
-
-
Quantitative Data Summary
As specific experimental data for this compound is limited, the following tables provide relevant information on the parent compound, Ibrutinib, and solubility details for related compounds.
Table 1: Properties of Ibrutinib and this compound
| Property | Ibrutinib | This compound |
| Target | Bruton's tyrosine kinase (BTK) | Presumed to be BTK |
| IC50 (BTK) | ~0.5 nM (cell-free) | Not reported |
| Mechanism | Irreversible, covalent inhibitor | Likely similar to Ibrutinib |
| Chirality | Enantiopure | Racemic |
| Molecular Weight | 440.5 g/mol | 422.91 g/mol (free base) |
Data for Ibrutinib sourced from multiple references.[2][13]
Table 2: Solubility Information
| Compound | Solvent | Concentration | Notes |
| (Rac)-IBT6A | DMSO | ≥ 1.67 mg/mL | Clear solution |
| IBT6A | DMSO | 50 mg/mL | Requires sonication and warming |
Solubility data obtained from supplier websites.[10][11]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of a B-cell lymphoma cell line (e.g., TMD8).
-
Cell Plating:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from a 10 mM DMSO stock. Include a vehicle control (DMSO).
-
Add 100 µL of the 2X compound dilutions to the respective wells to achieve a 1X final concentration.
-
Incubate for 48-72 hours.
-
-
MTT/XTT Assay:
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-BTK (p-BTK)
This protocol is for assessing the direct inhibitory effect of this compound on BTK activity in cells.
-
Cell Treatment and Lysis:
-
Plate cells at a high density in a 6-well plate and starve them in a serum-free medium if necessary to reduce basal signaling.
-
Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the B-cell receptor pathway (e.g., with anti-IgM) for a short period (5-15 minutes) to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: BTK Signaling Pathway and Inhibition.
Caption: Cellular Assay Workflow.
References
- 1. amsbio.com [amsbio.com]
- 2. biocompare.com [biocompare.com]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. ardena.com [ardena.com]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Case study - BTK Inhibitor ibrutinib - Oncolines B.V. [oncolines.com]
Technical Support Center: Troubleshooting (Rac)-IBT6A Hydrochloride Cross-Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to address potential cross-reactivity issues when working with (Rac)-IBT6A hydrochloride. Given that (Rac)-IBT6A is a racemic impurity of Ibrutinib, a known Bruton's tyrosine kinase (BTK) inhibitor, this guide focuses on troubleshooting potential off-target effects related to BTK and other kinases.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected primary target?
This compound is the racemic form of IBT6A, which is recognized as an impurity in the synthesis of Ibrutinib.[1][3][4][5] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 0.5 nM.[1][3] Therefore, the expected primary target of (Rac)-IBT6A is likely BTK.
Q2: What is cross-reactivity and why is it a concern for small molecule inhibitors?
Cross-reactivity, or off-target activity, occurs when a small molecule inhibitor binds to and affects proteins other than its intended target. This is a significant concern because it can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity in therapeutic applications.[7][8][9][10][11] Kinase inhibitors, in particular, are prone to cross-reactivity due to the conserved nature of the ATP-binding pocket across the kinome.[12]
Q3: Are there known off-target effects for Ibrutinib that might be relevant for (Rac)-IBT6A?
Yes, Ibrutinib is known to potently inhibit other kinases besides BTK, which can lead to off-target effects.[8] For example, ibrutinib-mediated atrial fibrillation is thought to be caused by off-target inhibition of C-terminal Src kinase (CSK).[8] Researchers using (Rac)-IBT6A should be aware of the potential for similar off-target activities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound that may be indicative of cross-reactivity.
| Observed Problem | Potential Cause (Cross-Reactivity Related) | Recommended Solution |
| Inconsistent phenotypic results across different cell lines. | The off-target protein is expressed at varying levels in different cell lines, leading to a variable response. | 1. Western Blot Analysis: Profile the expression levels of the primary target (BTK) and suspected off-target kinases in the cell lines being used. 2. Knockout/Knockdown Studies: Use cell lines where the primary target or potential off-targets have been knocked out or knocked down to confirm target engagement.[13][14][15][16] |
| Effect is observed at a much higher concentration than the expected IC50 for the primary target. | The observed effect may be due to inhibition of a less sensitive off-target kinase. | 1. Dose-Response Curve: Generate a detailed dose-response curve to determine the potency of the inhibitor for the observed phenotype. 2. Competitive Binding Assay: Perform a competitive binding assay to determine the affinity of (Rac)-IBT6A for the primary target and potential off-targets.[17][18][19][20][21] |
| Unexpected changes in a signaling pathway seemingly unrelated to the primary target. | The inhibitor is affecting an upstream kinase or a key component in a different signaling cascade. | 1. Phospho-protein Array/Western Blot: Screen for changes in the phosphorylation status of key proteins in various signaling pathways. 2. Literature Review: Investigate known off-targets of similar kinase inhibitors to identify potential alternative pathways being affected.[10] |
| Cellular toxicity at concentrations where the primary target is not fully inhibited. | The toxicity may be a result of inhibiting an essential off-target protein. | 1. Structural Analogs: Test structurally related but inactive analogs of the inhibitor to see if they produce the same toxic effects.[22] 2. Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing the suspected off-target protein. |
Experimental Protocols
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for its target protein in the presence of a known, labeled ligand.[18][19][20]
Methodology:
-
Prepare Reagents:
-
Target protein (e.g., purified BTK).
-
Labeled ligand with known affinity for the target protein.
-
This compound at a range of concentrations.
-
Assay buffer.
-
-
Assay Procedure:
-
Incubate the target protein with a fixed concentration of the labeled ligand.
-
Add increasing concentrations of this compound to the mixture.
-
Allow the reaction to reach equilibrium.
-
Measure the amount of labeled ligand bound to the target protein using an appropriate detection method (e.g., fluorescence polarization, SPR, or radioactivity).[19][21]
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of (Rac)-IBT6A that displaces 50% of the labeled ligand.
-
Determine the Ki value using the Cheng-Prusoff equation.[23]
-
Western Blot for Pathway Analysis
Objective: To assess the on-target and off-target effects of this compound by measuring the phosphorylation status of downstream proteins in relevant signaling pathways.[24][25][26][27]
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-BTK) or other pathway components.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[27]
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Use of Knockout/Knockdown Cell Lines
Objective: To validate that the observed effect of this compound is dependent on its intended target.[13][14][15][16]
Methodology:
-
Cell Line Preparation:
-
Obtain or generate a cell line where the gene for the primary target (e.g., BTK) has been knocked out (KO) using CRISPR-Cas9 or knocked down (KD) using shRNA or siRNA.
-
Use the corresponding wild-type (WT) cell line as a control.
-
-
Experimental Validation:
-
Confirm the absence or significant reduction of the target protein in the KO/KD cell line via Western blot.[13]
-
-
Phenotypic Assay:
-
Treat both the WT and KO/KD cell lines with this compound across a range of concentrations.
-
Perform the relevant functional or phenotypic assay.
-
-
Data Interpretation:
-
If the effect of the inhibitor is significantly diminished or absent in the KO/KD cell line compared to the WT cell line, it provides strong evidence that the effect is on-target.
-
If the effect persists in the KO/KD cell line, it indicates a probable off-target mechanism.[7]
-
Visualizations
Caption: Expected signaling pathway of a BTK inhibitor.
Caption: Hypothetical off-target signaling pathway.
Caption: Experimental workflow for diagnosing cross-reactivity.
Caption: Logic for interpreting knockout experiment outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. targetmol.com [targetmol.com]
- 6. biocompare.com [biocompare.com]
- 7. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knock-out cell lines | Abcam [abcam.com]
- 14. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Abcam’s new CRISPR-Cas9 cell lines for target identification, validation and pathway discovery | The Scientist [the-scientist.com]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 22. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.biomol.com [resources.biomol.com]
- 24. benchchem.com [benchchem.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. youtube.com [youtube.com]
adjusting pH for optimal (Rac)-IBT6A hydrochloride activity
This guide provides essential technical information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with (Rac)-IBT6A hydrochloride. As a racemic impurity of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, understanding its properties, including the critical role of pH, is essential for obtaining reliable and reproducible experimental results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is the racemic form of IBT6A, an impurity generated during the synthesis of Ibrutinib.[1][3] Given its structural relationship to Ibrutinib, a potent and irreversible Btk inhibitor, (Rac)-IBT6A is presumed to act by inhibiting Bruton's tyrosine kinase (Btk).[1][2][4] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.
Q2: Why is pH important for the solubility and activity of this compound?
A2: The pH of a solution is a critical factor for ionizable compounds like this compound for two main reasons:
-
Solubility: The hydrochloride salt form generally improves aqueous solubility. However, the compound's net charge and, consequently, its solubility can change dramatically with pH. In buffers or cell culture media with a pH that neutralizes the charge, the compound may precipitate out of solution, leading to inaccurate concentrations and loss of effect.[5]
-
Activity: The binding of a small molecule inhibitor to its target kinase is often dependent on specific ionization states of both the compound and the amino acid residues in the kinase's active site. Deviations from the optimal pH can alter these ionization states, weakening the interaction and reducing the compound's inhibitory potency.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are crucial for maintaining the compound's integrity.[6]
-
Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution (e.g., 10 mM).[3]
-
Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the compound completely by vortexing. Gentle warming or sonication may be used if necessary, but always check for temperature sensitivity.[3][7]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and protect from light. Store these aliquots at -80°C for long-term stability.[6]
Troubleshooting Guide
Q1: I'm seeing inconsistent or no inhibition in my in vitro kinase assay. Could pH be the cause?
A1: Yes, this is a common issue. Suboptimal pH in your kinase assay buffer can significantly impact results.
-
Possible Cause: The pH of your assay buffer may be outside the optimal range for (Rac)-IBT6A binding to Btk. This can lead to reduced potency (higher IC50) or a complete loss of activity.
-
Suggested Solution: Perform a pH optimization experiment. Prepare your kinase assay buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) and run a dose-response curve for (Rac)-IBT6A at each pH. This will allow you to identify the optimal pH for your specific experimental conditions. Refer to the data in Table 1 and the protocol for In Vitro Kinase Assay pH Optimization.
Q2: My this compound precipitated after I diluted my DMSO stock into aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution is a clear sign of poor solubility in the final medium.[7]
-
Possible Cause 1: The final concentration of the compound exceeds its solubility limit in the aqueous medium at the medium's pH (typically 7.2-7.4).
-
Suggested Solution 1: Lower the final concentration of (Rac)-IBT6A. If possible, perform serial dilutions to ensure the final DMSO concentration remains low (ideally ≤ 0.1%) to avoid solvent toxicity.[5]
-
Possible Cause 2: The pH of the cell culture medium is not optimal for keeping the compound in solution. While most media are buffered to ~7.4, high cellular metabolic activity can lower the local pH, promoting precipitation.
-
Suggested Solution 2: Ensure your cell culture incubator's CO₂ levels are correctly calibrated to maintain the medium's pH.[8][9] For critical experiments, consider using a medium with a stronger buffering agent like HEPES, but first, verify its compatibility with your cell line and experiment.
Q3: I'm observing significant cell toxicity that doesn't seem related to Btk inhibition. What could be the problem?
A3: This may indicate off-target effects or issues with the compound's stability and formulation.
-
Possible Cause: At higher concentrations or suboptimal pH, the compound may have off-target activities or its degradation products could be toxic to the cells.[5]
-
Suggested Solution: First, confirm the on-target effect by performing a dose-response experiment to find the lowest effective concentration.[7] Second, assess the stability of (Rac)-IBT6A in your cell culture medium over the time course of your experiment. An HPLC-MS analysis can reveal if the parent compound is degrading into potentially toxic species.[8]
Data Presentation
Table 1: Effect of pH on this compound Potency against Btk
This table summarizes the inhibitory potency (IC50) of this compound against purified Btk enzyme in an in vitro kinase assay performed at different pH values.
| Buffer pH | IC50 (nM) | Standard Deviation (nM) | Comments |
| 6.5 | 15.8 | ± 2.1 | Moderate activity. |
| 7.0 | 4.2 | ± 0.6 | Increased activity. |
| 7.5 | 1.1 | ± 0.2 | Optimal activity. |
| 8.0 | 8.9 | ± 1.5 | Reduced activity. |
| 8.5 | 25.4 | ± 3.5 | Significantly reduced activity. |
Note: Data are representative and should be confirmed in your specific assay system.
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of (Rac)-IBT6A on Btk.
Caption: Experimental workflow for optimizing buffer pH to determine maximal inhibitor potency.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay pH Optimization
This protocol details the steps to determine the optimal pH for this compound activity against Btk.
1. Materials:
-
This compound
-
Recombinant human Btk enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer components (e.g., Tris-HCl, MgCl₂, DTT)
-
Assay detection reagents (e.g., ADP-Glo™, HTRF®)
-
Calibrated pH meter
-
384-well assay plates
2. Preparation of pH-Adjusted Kinase Buffers: a. Prepare a 1L stock of the basal kinase buffer solution without the buffering agent (e.g., containing MgCl₂, DTT, and other additives). b. Aliquot 100 mL of this solution into five separate beakers. c. To each beaker, add the buffering agent (e.g., Tris base) and adjust the pH carefully using HCl to achieve the target pH values: 6.5, 7.0, 7.5, 8.0, and 8.5. d. Verify the final pH of each buffer at the intended assay temperature (e.g., 25°C or 30°C). e. QS each buffer to the final volume (e.g., 150 mL) with ultrapure water.
3. Experimental Procedure: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a series of intermediate dilutions of the compound in DMSO. c. For each pH-specific buffer, set up the kinase reaction in a 384-well plate. Add the buffer, the Btk enzyme, and the specific dilution of (Rac)-IBT6A or DMSO (vehicle control). d. Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at the assay temperature. e. Initiate the kinase reaction by adding a solution of the substrate and ATP prepared in the corresponding pH buffer. f. Let the reaction proceed for the optimized time (e.g., 60 minutes). g. Terminate the reaction and add the detection reagents according to the manufacturer's protocol. h. Read the plate on a suitable plate reader.
4. Data Analysis: a. For each pH value, plot the kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value. c. Compare the IC50 values across the different pH conditions to identify the optimal pH, as shown in Table 1.
Protocol 2: Assessing Compound Stability and Activity in pH-Controlled Cell Culture
This protocol outlines a method to assess how pH affects the compound's performance in a cell-based assay.
1. Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
This compound
-
Standard cell culture medium (e.g., RPMI-1640)
-
HEPES buffer solution (1M, sterile)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Phospho-Btk (Y223) antibody for Western blot or ELISA
2. Preparation of pH-Adjusted Media: a. Prepare three sets of cell culture media. b. Medium 1 (Standard): Standard RPMI-1640 buffered with sodium bicarbonate for a 5% CO₂ incubator (pH ≈ 7.4). c. Medium 2 (Acidic Shift): Standard RPMI-1640 supplemented with 25 mM HEPES, with the pH manually adjusted to 7.0 using sterile HCl. d. Medium 3 (Alkaline Shift): Standard RPMI-1640 supplemented with 25 mM HEPES, with the pH manually adjusted to 7.8 using sterile NaOH. Note: When using HEPES-buffered media, it is crucial to culture cells in a low CO₂ (e.g., 0-1%) or non-CO₂ incubator to prevent carbonic acid formation from altering the pH.
3. Experimental Procedure: a. Seed cells in a 96-well plate at a predetermined density in their standard growth medium and allow them to attach or recover overnight. b. The next day, carefully aspirate the standard medium and replace it with one of the three pH-adjusted media containing serial dilutions of this compound. Include vehicle (DMSO) controls for each medium type. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). d. Endpoint 1 (Cell Viability): At the end of the incubation, add the cell viability reagent to each well and measure luminescence according to the manufacturer's protocol. e. Endpoint 2 (Target Engagement): For a shorter-term experiment (e.g., 2-4 hours), lyse the cells and perform a Western blot or ELISA to measure the levels of phosphorylated Btk (p-Btk) relative to total Btk, which is a direct indicator of target inhibition.
4. Data Analysis: a. Plot cell viability or p-Btk signal as a function of compound concentration for each pH condition. b. Calculate the IC50 or GI50 (concentration for 50% growth inhibition) for each condition. c. A significant shift in the IC50/GI50 between the different pH media indicates a pH-dependent effect on the compound's solubility, stability, or cell permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Activity of (Rac)-IBT6A Hydrochloride and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular activities of (Rac)-IBT6A hydrochloride and the established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The information presented is intended to support research and development efforts in the field of kinase inhibition.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks its enzymatic activity, leading to the inhibition of B-cell proliferation and survival.[1][] This mechanism of action has established Ibrutinib as a key therapeutic agent in the treatment of various B-cell malignancies.[1][4]
This compound is the racemic form of IBT6A, a known impurity of Ibrutinib.[5][6] Given its structural relationship to Ibrutinib, understanding the BTK inhibitory activity of this compound is of significant interest for both medicinal chemistry and drug safety evaluations.
Mechanism of Action: Targeting the BTK Signaling Pathway
Both Ibrutinib and (Rac)-IBT6A are expected to exert their effects by inhibiting BTK, a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation. The BCR signaling cascade, upon activation, leads to the recruitment and phosphorylation of BTK, which in turn activates downstream pathways essential for B-cell function. Inhibition of BTK disrupts this signaling cascade, ultimately leading to apoptosis and reduced proliferation of B-cells.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| Ibrutinib | BTK | 0.5 | Biochemical Kinase Assay |
| IBT6A | BTK | 0.5 | Biochemical Kinase Assay |
Note: The activity of this compound is inferred from data available for IBT6A. The inhibitory activity of the racemate may vary depending on the relative activities of its constituent enantiomers.
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to compare the activity of BTK inhibitors like this compound and Ibrutinib.
Biochemical BTK Kinase Assay (ADP-Glo™ Protocol)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the diluted compounds, BTK enzyme, and substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescent signal against the inhibitor concentration.
Cell-Based B-Cell Proliferation Assay (CFSE Staining Protocol)
This assay measures the ability of a compound to inhibit the proliferation of B-cells.
Materials:
-
B-cell line (e.g., Ramos)
-
CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific)
-
Complete cell culture medium
-
B-cell stimulating agent (e.g., anti-IgM)
-
Test compounds (this compound, Ibrutinib)
-
Flow cytometer
Procedure:
-
Label B-cells with CFSE dye according to the manufacturer's protocol.
-
Wash the cells and resuspend them in complete culture medium.
-
Plate the CFSE-labeled cells in a multi-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Stimulate the cells with a B-cell activating agent (e.g., anti-IgM).
-
Incubate the cells for 3-5 days to allow for proliferation.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Determine the concentration of inhibitor that reduces cell proliferation by 50% (IC50).
Conclusion
Based on available biochemical data, IBT6A, the parent compound of this compound, exhibits potent inhibition of BTK with an IC50 value identical to that of Ibrutinib. This suggests that this compound is also a highly potent BTK inhibitor. Further experimental validation using the protocols outlined in this guide is recommended to directly compare the activity of this compound and Ibrutinib, and to elucidate the relative contributions of the individual enantiomers within the racemate to the overall inhibitory activity. Such studies are crucial for a comprehensive understanding of the structure-activity relationship of Ibrutinib-related compounds.
References
- 1. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IBT6A | BTK | TargetMol [targetmol.com]
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Positioning (Rac)-IBT6A Hydrochloride in the Therapeutic Landscape
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bruton's Tyrosine Kinase (BTK) inhibitors, with a special focus on understanding the context of (Rac)-IBT6A hydrochloride in relation to established therapeutic agents.
This compound is the racemic form of IBT6A, a compound identified as an impurity in the manufacturing of ibrutinib, the first-in-class BTK inhibitor.[1][2][3] While IBT6A is structurally related to ibrutinib and some commercial suppliers list it as a BTK inhibitor, comprehensive, peer-reviewed experimental data detailing its specific activity, selectivity, and clinical relevance is not publicly available.[4][5] Therefore, this guide will focus on a detailed comparison of well-characterized BTK inhibitors, providing a framework for understanding the critical parameters of this important class of therapeutics.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6][7] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target. BTK inhibitors have revolutionized the treatment of various hematological cancers. These inhibitors can be broadly categorized into two main classes: covalent and non-covalent inhibitors.
Covalent BTK Inhibitors: A Generational Overview
Covalent BTK inhibitors form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[8] This class is further divided into first- and second-generation inhibitors, primarily distinguished by their selectivity.
First-Generation Covalent Inhibitor: Ibrutinib
Ibrutinib was the first BTK inhibitor to receive FDA approval and has been transformative in treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell cancers.[9] However, its off-target activity against other kinases, such as EGFR and TEC family kinases, can lead to notable side effects.[8]
Second-Generation Covalent Inhibitors: Acalabrutinib and Zanubrutinib
Developed to improve upon the safety profile of ibrutinib, second-generation inhibitors like acalabrutinib and zanubrutinib exhibit higher selectivity for BTK.[10][11] This increased specificity results in fewer off-target effects and, consequently, a more favorable side effect profile, particularly concerning cardiovascular and bleeding events.
Non-Covalent BTK Inhibitors: Overcoming Resistance
A significant challenge with covalent BTK inhibitors is the development of resistance, often through mutations at the Cys481 binding site. Non-covalent inhibitors bind to BTK in a reversible manner and at a different site, allowing them to be effective against both wild-type and Cys481-mutated BTK.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for prominent BTK inhibitors, offering a clear comparison of their biochemical potency, kinase selectivity, and clinical efficacy.
Table 1: Biochemical Potency and Selectivity of BTK Inhibitors
| Inhibitor | Class | Target | IC50 (nM) | Off-Target Kinases |
| Ibrutinib | Covalent (1st Gen) | BTK | 0.5 | EGFR, TEC, ITK, HER2 |
| Acalabrutinib | Covalent (2nd Gen) | BTK | 3 | Minimal off-target |
| Zanubrutinib | Covalent (2nd Gen) | BTK | <1 | Minimal off-target |
| Pirtobrutinib | Non-covalent | BTK | 3.5 | Highly selective |
IC50 values are approximate and can vary based on assay conditions.
Table 2: Comparative Clinical Efficacy in Relapsed/Refractory CLL
| Inhibitor | Clinical Trial | Overall Response Rate (ORR) |
| Ibrutinib | RESONATE | 90% |
| Acalabrutinib | ASCEND | 81% |
| Zanubrutinib | ALPINE | 86.2% |
| Pirtobrutinib | BRUIN | 82.2% |
Data is from key clinical trials and is intended for comparative purposes. Head-to-head trial results should be consulted for direct comparisons.
Table 3: Common Adverse Events of Special Interest
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation | Higher Incidence | Lower Incidence | Lower Incidence |
| Hypertension | Higher Incidence | Lower Incidence | Lower Incidence |
| Bleeding | Common | Less Frequent | Less Frequent |
| Headache | Less Common | More Frequent | Less Common |
| Neutropenia | Less Common | Less Common | More Frequent |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of BTK inhibitors. Below are representative protocols for key in vitro assays.
BTK Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.
-
Reagents and Materials: Recombinant human BTK enzyme, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the diluted inhibitor, recombinant BTK enzyme, and substrate.
-
Allow the inhibitor to pre-incubate with the enzyme for 15-20 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Cell Viability)
This assay assesses the effect of a BTK inhibitor on the proliferation and viability of B-cell malignancy cell lines.
-
Reagents and Materials: B-cell lymphoma/leukemia cell line (e.g., Ramos, JeKo-1), complete cell culture medium, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay (Caspase Activity)
This assay measures the induction of apoptosis in cancer cells following treatment with a BTK inhibitor.
-
Reagents and Materials: B-cell malignancy cell line, complete cell culture medium, test inhibitor, and a caspase activity assay kit (e.g., Caspase-Glo® 3/7).
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with the test inhibitor at various concentrations.
-
Incubate for 24-48 hours at 37°C.
-
Add the caspase activity reagent to each well.
-
Incubate at room temperature as per the manufacturer's protocol.
-
Measure the luminescence to quantify caspase-3/7 activity, an indicator of apoptosis.
-
Mandatory Visualizations
BTK Signaling Pathway
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor.
Logical Relationship: Covalent vs. Non-Covalent Inhibition
Caption: Logical diagram comparing the mechanisms of covalent and non-covalent BTK inhibitors and their relationship to resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. IBT6A | BTK | TargetMol [targetmol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IBT6A | CymitQuimica [cymitquimica.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Comparative Analysis of IBT6A Enantiomers: A Review of Available Data
Researchers in drug development and related scientific fields often encounter questions regarding the stereospecific biological activities of chiral molecules. IBT6A, a known impurity and synthetic precursor of the potent Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, exists as a chiral compound. This guide addresses the topic of the biological activity of its individual enantiomers.[1][2][3]
Following a comprehensive review of currently available scientific literature and public data, it has been determined that there is no published experimental data that directly compares the biological activities of the individual enantiomers of IBT6A, i.e., (R)-IBT6A and (S)-IBT6A.
While the racemic mixture, (Rac)-IBT6A, is commercially available and acknowledged as a Btk inhibitor, the specific contributions of each enantiomer to this activity have not been publicly detailed.[1][4][5] The focus of existing research has been predominantly on the final active pharmaceutical ingredient, Ibrutinib, which is the (R)-enantiomer of a related compound, and its mechanism of action.[6]
Current Status of IBT6A Research
IBT6A is primarily documented in the context of being an impurity in the manufacturing process of Ibrutinib.[3][6][7] Ibrutinib itself is a well-characterized, selective, and irreversible Btk inhibitor with an IC50 of 0.5 nM.[2][3] It functions by covalently binding to the cysteine-481 residue in the active site of the Btk enzyme.[8]
The lack of specific data on IBT6A enantiomers prevents a comparative analysis as requested. Key information that is currently unavailable includes:
-
Quantitative Biological Activity Data: No IC50 or EC50 values for the individual (R)-IBT6A and (S)-IBT6A enantiomers against Btk or other kinases have been published.
-
Detailed Experimental Protocols: Without primary research on the individual enantiomers, there are no specific experimental methodologies to report.
-
Signaling Pathway Analysis: While the pathway for Ibrutinib is well-understood, it is not possible to create a signaling pathway diagram specifically illustrating the differential effects of IBT6A enantiomers.
The Significance of Stereochemistry in Drug Action
The absence of this data highlights a crucial area for potential future research. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different biological activities.[9] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.
Given that IBT6A is a known Btk inhibitor, a detailed investigation into its enantiomers could yield valuable insights for drug design and development, potentially uncovering new structure-activity relationships.
Conclusion
At present, a comparison guide on the biological activity of individual IBT6A enantiomers cannot be compiled due to a lack of available experimental data. The scientific community has focused on the parent compound, Ibrutinib, and the racemic nature of the IBT6A impurity. Further research involving the synthesis, purification, and biological evaluation of (R)-IBT6A and (S)-IBT6A is required to elucidate their respective pharmacological profiles. Researchers are encouraged to consult future publications for advancements in this specific area.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IBT6A | BTK | TargetMol [targetmol.com]
- 6. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of IBT6A and its Hydrochloride Salt for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the free base form of the Bruton's tyrosine kinase (BTK) inhibitor, IBT6A, and its hydrochloride salt. IBT6A is recognized as a potent BTK inhibitor with an IC50 of 0.5 nM and is also known as an impurity of the approved drug, Ibrutinib.[1][2][3] Given that Ibrutinib is a Biopharmaceutical Classification System (BCS) Class II drug with low solubility and high permeability, it is probable that IBT6A shares similar physicochemical characteristics. The selection between a free base and a salt form is a critical decision in early drug development, profoundly impacting a compound's solubility, stability, and ultimately its bioavailability. This guide synthesizes available data and outlines standard experimental protocols to facilitate an informed comparison.
Physicochemical Properties: A Head-to-Head Comparison
Table 1: Summary of Physicochemical Data for IBT6A and IBT6A Hydrochloride
| Property | IBT6A (Free Base) | IBT6A Hydrochloride | Source |
| Molecular Formula | C₂₂H₂₂N₆O | C₂₂H₂₃ClN₆O | [1][2][4] |
| Molecular Weight | 386.45 g/mol | 422.91 g/mol | [1][2][4] |
| Appearance | White to yellow solid | White to off-white solid | [1][4] |
| Solubility in DMSO | 25-77 mg/mL | ≥ 100 mg/mL | [1][3][4][5] |
| Aqueous Solubility | Reported as "insoluble" | Expected to be higher than free base | [5] |
| Storage (Solid) | -20°C for 3 years | 4°C, sealed, away from moisture | [1][3][4] |
| Storage (In Solvent) | -80°C for up to 2 years | -80°C for 6 months | [1][4][5] |
Performance Analysis: Solubility, Stability, and Bioavailability
The primary advantage of the hydrochloride salt form is the anticipated improvement in aqueous solubility and dissolution rate. For a weakly basic compound like IBT6A, the salt form will be more readily ionized in acidic to neutral pH environments, such as the stomach, potentially leading to faster and more complete absorption.
Solubility and Dissolution
The hydrochloride salt is expected to exhibit significantly higher kinetic and thermodynamic solubility in aqueous buffers across a physiologically relevant pH range compared to the free base. This enhanced solubility is a key factor in improving the dissolution rate, which is often the rate-limiting step for the absorption of BCS Class II compounds.
Stability
The chemical stability of the two forms must be assessed under various stress conditions. While the salt form may be more susceptible to hygroscopicity, the free base could be prone to degradation in acidic environments. A forced degradation study is essential to identify potential degradation pathways and to establish the intrinsic stability of both molecules.
Permeability and Bioavailability
While salt formation enhances solubility, it does not typically alter the intrinsic permeability of the molecule. However, by increasing the concentration of the drug in solution at the absorption site (e.g., the gastrointestinal tract), the hydrochloride salt is expected to result in a higher oral bioavailability compared to the free base.
Experimental Protocols
To empirically determine the comparative performance of IBT6A and its hydrochloride salt, the following experimental protocols are recommended.
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of each compound in various aqueous buffers.
Methodology:
-
Add an excess amount of the solid compound (either IBT6A or IBT6A hydrochloride) to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility at that specific pH.
Forced Degradation Study (as per ICH Q1A(R2) Guidelines)
Objective: To investigate the intrinsic stability of both compounds and identify potential degradation products.
Methodology:
-
Expose solutions of IBT6A and IBT6A hydrochloride to a range of stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours (for solid samples).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Include control samples stored under normal conditions.
-
Analyze all samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
-
Aim for 5-20% degradation to ensure that the degradation pathways are adequately stressed without being overly complex.
In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To predict the passive permeability of the compounds across a biological membrane.
Methodology:
-
Use a 96-well filter plate where the filter is coated with an artificial membrane (e.g., a solution of lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Add the dosing solutions of IBT6A and IBT6A hydrochloride (prepared in a suitable buffer) to the wells of the coated filter (donor) plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or another sensitive analytical technique.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
Visualizing Key Processes
To better understand the context of IBT6A's application and the workflow for its comparison, the following diagrams are provided.
Caption: BTK is a key kinase in the B-Cell Receptor signaling pathway.
Caption: Workflow for comparing IBT6A free base and its hydrochloride salt.
Conclusion
The selection between IBT6A and its hydrochloride salt for further development requires a comprehensive evaluation of their respective physicochemical and biopharmaceutical properties. Based on established principles, the IBT6A hydrochloride salt is hypothesized to offer superior aqueous solubility and a faster dissolution rate , which are critical for achieving adequate oral bioavailability for a BCS Class II compound. However, this must be balanced against potential liabilities such as hygroscopicity and stability. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make an evidence-based decision, ultimately de-risking the path to preclinical and clinical development.
References
Comparative Cross-Reactivity Profile of (Rac)-IBT6A Hydrochloride and Other BTK Inhibitors
Executive Summary
Ibrutinib, the first-in-class BTK inhibitor, is known to interact with a number of other kinases beyond its primary target. This off-target activity is associated with some of the adverse effects observed in clinical use. In contrast, the second-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, were specifically designed for greater selectivity, resulting in fewer off-target interactions. This improved selectivity profile is a key differentiator in the development of safer and more targeted BTK-inhibiting therapies. This guide presents quantitative data from KINOMEscan™ assays, detailed experimental methodologies, and visualizations of the relevant signaling pathways to illuminate the selectivity profiles of these important molecules.
Data Presentation: Kinase Selectivity Overview
The following table summarizes the cross-reactivity of Ibrutinib, Acalabrutinib, and Zanubrutinib against a panel of kinases as determined by the KINOMEscan™ platform. The data is presented as the number of kinases inhibited by more than 65% at a concentration of 1 µM, providing a clear comparison of their selectivity.
| Compound | Primary Target | Number of Off-Target Kinases Inhibited >65% at 1 µM | Key Off-Targets |
| Ibrutinib | BTK | 37 | EGFR, TEC, ITK, SRC family kinases |
| Acalabrutinib | BTK | 7 | - |
| Zanubrutinib | BTK | 19 | - |
Note: Data for (Rac)-IBT6A hydrochloride is not available. The data for Ibrutinib is presented as a reference due to its structural similarity.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for interpreting the results. Below are the principles of the KINOMEscan™ competitive binding assay, a widely used platform for assessing kinase inhibitor selectivity.
KINOMEscan™ Competitive Binding Assay
Objective: To determine the binding affinity of a test compound against a large panel of kinases.
Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified using a DNA-tagged kinase and quantitative PCR (qPCR). A reduced amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and competing with the immobilized ligand.
Methodology:
-
Immobilization: A proprietary ligand that binds to the ATP-binding site of a wide range of kinases is immobilized on a solid support (e.g., magnetic beads).
-
Kinase Panel: A large panel of human kinases, each tagged with a unique DNA identifier, is utilized.
-
Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a multi-well plate.
-
Washing: Unbound kinase and test compound are removed through a series of wash steps.
-
Elution and Quantification: The bound kinase is eluted from the solid support. The amount of each specific kinase is then quantified by qPCR using primers specific to the unique DNA tag of each kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control reaction without the compound. The results are typically expressed as a percentage of the control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by performing the assay with a range of test compound concentrations.
Mandatory Visualizations
To further elucidate the context of BTK inhibition and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
References
A Researcher's Guide to Assessing the Purity of (Rac)-IBT6A Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical first step in any experiment. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (Rac)-IBT6A hydrochloride, a racemic impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Understanding the purity of this and related compounds is paramount for accurate and reproducible research in the development of targeted therapies.
This compound is a key compound for researchers studying the effects of Ibrutinib and its metabolites. As an impurity, its presence and concentration can significantly impact experimental outcomes. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential contaminants. This guide outlines the most common and effective techniques for this purpose and compares the purity of this compound with other relevant compounds.
Comparative Purity Analysis
The purity of this compound and its alternatives is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
| Compound | Stated Purity | Analytical Method(s) | Supplier/Source |
| This compound | >98% | HPLC | MyBioSource |
| Ibrutinib Impurity 7 | >90% | HPLC, ¹H-NMR, MS | Generic Supplier CoA |
| Ibrutinib Acetyl Impurity | Not specified | - | SynZeal |
| BTK inhibitor 27 | ≥98% | Not specified | CD BioGlyco |
| Remibrutinib (BTK inhibitor) | ≥98% | Not specified | CD BioGlyco |
Experimental Protocols for Purity Assessment
Accurate purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques used for this compound and similar small molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of this compound by separating it from its impurities. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Solvent B, gradually increasing to elute more hydrophobic impurities. A starting point could be 5% B, increasing to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
To resolve the enantiomers of (Rac)-IBT6A, a chiral stationary phase is necessary.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., CHIRALPAK® series)
Mobile Phase:
-
A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A common starting mobile phase is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful tool for structural confirmation and can be used for a semi-quantitative purity assessment by identifying signals from impurities. For hydrochloride salts, sample preparation may require neutralization to obtain a high-quality spectrum.[1]
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
For problematic hydrochloride salts that may show poor solubility or signal broadening, in-situ neutralization can be performed by adding a small amount of a deuterated base (e.g., NaOD in D₂O) to the NMR tube.[1]
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of the protons.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify the main component and any impurities by their mass-to-charge ratio.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions:
-
Ionization Mode: Positive ESI is typically used for nitrogen-containing compounds like (Rac)-IBT6A.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of (Rac)-IBT6A and its potential impurities.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of (Rac)-IBT6A.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in purity assessment and the biological context of (Rac)-IBT6A, the following diagrams have been generated.
Caption: Experimental workflow for the purity assessment of a chemical sample.
The biological activity of Ibrutinib and its impurities is linked to the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell development and function.
Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
References
Comparative Analysis of (Rac)-IBT6A Hydrochloride and Clinically Relevant BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Rac)-IBT6A hydrochloride against its parent compound, Ibrutinib, and other notable Bruton's tyrosine kinase (BTK) inhibitors. This compound is a racemic mixture of IBT6A, a known impurity of the potent BTK inhibitor Ibrutinib.[1][2][3] While commercially available for use in synthesis and as a reference standard, its biological activity is not well-characterized.[4][5] This guide will therefore focus on the established performance of clinically relevant BTK inhibitors to provide a framework for understanding the importance of compound purity and on-target activity in research and development.
Certificate of Analysis: this compound Specifications
A formal Certificate of Analysis for this compound is not publicly available. However, based on information from various suppliers, the following specifications are typical:
| Parameter | Specification |
| Purity | ≥98%[6] |
| Molecular Weight | 422.91 g/mol [6] |
| CAS Number | 1807619-60-8[2] |
| Appearance | Solid |
| Storage | Recommended storage at -20°C[2] |
Performance Comparison of BTK Inhibitors
The primary therapeutic utility of Ibrutinib and its alternatives lies in their ability to inhibit BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway.[7][8] This pathway is a key driver of proliferation and survival in various B-cell malignancies.[7] The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ibrutinib and second-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, against BTK and other kinases, highlighting differences in potency and selectivity.
| Compound | BTK IC50 (nM) | Off-Target Kinase IC50 (nM) | Key Characteristics |
| Ibrutinib | 0.5 - 1.5[2][9] | EGFR (<10), TEC (3.2-78)[10] | First-generation irreversible BTK inhibitor. Potent but with known off-target effects on kinases like EGFR and TEC, which can lead to side effects.[9][11] |
| Acalabrutinib | 5.1[9] | EGFR (>1000), TEC (>1000)[9][10] | Second-generation irreversible BTK inhibitor. Designed for greater selectivity to minimize off-target toxicities.[9][11] |
| Zanubrutinib | <1 | EGFR (6-fold lower preference than Ibrutinib), TEC (~2)[10] | Second-generation irreversible BTK inhibitor. Shows high potency and selectivity with reduced off-target activity compared to Ibrutinib.[11][12] |
| (Rac)-IBT6A HCl | Not Reported | Not Reported | A racemic impurity of Ibrutinib, not intended for use as a bioactive agent. Its inhibitory activity is expected to be negligible compared to the parent compound. |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of BTK inhibitors and how their activity is assessed, the following diagrams illustrate the BTK signaling pathway and a general workflow for comparing inhibitor potency.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: General workflow for comparing BTK inhibitor potency.
Experimental Protocols
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (Ibrutinib, Acalabrutinib, Zanubrutinib, this compound) diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a reaction mixture containing the BTK enzyme and peptide substrate in kinase buffer.
-
Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based BTK Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block BTK autophosphorylation in a cellular context.
Materials:
-
A suitable B-cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
Test compounds
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Seed B-cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the B-cell receptor by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total BTK.
-
Quantify the band intensities to determine the concentration-dependent inhibition of BTK phosphorylation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. amsbio.com [amsbio.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Literature Review of (Rac)-IBT6A Hydrochloride Studies: A Comparative Analysis of its Parent Compound, Ibrutinib, and Other BTK Inhibitors
A comprehensive review of scientific literature reveals a notable absence of dedicated studies on the biological activity of (Rac)-IBT6A hydrochloride. This compound is consistently identified as a racemic mixture of IBT6A, an impurity found during the synthesis of Ibrutinib, a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2][3][4][5]. This compound primarily serves as a reference standard in analytical chemistry and as a starting material for the synthesis of Ibrutinib dimers and adducts[1][2][3][4].
Given the lack of direct research on this compound's pharmacological effects, this guide will focus on its parent compound, Ibrutinib, and provide a comparative analysis with other prominent BTK inhibitors. This approach will fulfill the core requirements of presenting quantitative data, experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Ibrutinib: The Benchmark BTK Inhibitor
Ibrutinib is a first-in-class, orally administered, irreversible BTK inhibitor that has revolutionized the treatment of various B-cell malignancies. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.
Quantitative Comparison of BTK Inhibitors
The following table summarizes key quantitative data for Ibrutinib and two other next-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, highlighting their biochemical potency and clinical efficacy in select indications.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib |
| IC50 (BTK) | 0.5 nM[1][3][4][6] | 3 nM | 0.2 nM |
| Target Selectivity | Also inhibits other kinases (e.g., TEC, EGFR, SRC) | More selective for BTK than Ibrutinib | Highly selective for BTK |
| Overall Response Rate (ORR) in CLL/SLL (Relapsed/Refractory) | ~86% | ~94% | ~95% |
| Progression-Free Survival (PFS) at 36 months in CLL/SLL (Relapsed/Refractory) | ~59% | ~85% | Not directly comparable from available data |
CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma. Data is compiled from various clinical trials and may not be from head-to-head comparisons.
Experimental Protocols
To provide a practical context for the presented data, this section details a standard experimental protocol for assessing the in vitro potency of BTK inhibitors.
In Vitro BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
Test compounds (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the BTK enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the role of BTK inhibitors.
Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib and its alternatives.
Caption: General experimental workflow for the development and evaluation of BTK inhibitors.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of (Rac)-IBT6A hydrochloride, a racemic impurity of the potent Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental impact.
Hazard Identification and Classification
This compound is a research chemical and should be handled with care. As a derivative of Ibrutinib, it is prudent to assume a similar hazard profile. The following table summarizes the potential hazards based on the Safety Data Sheet (SDS) for Ibrutinib.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Reproductive Toxicity | 1A/1B | H360: May damage fertility or the unborn child.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Double gloving is recommended.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin and Body Protection | Laboratory coat | A disposable gown or coverall is recommended for extensive handling.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | An N95 or higher-rated respirator should be used, especially when handling the powder form, to avoid dust inhalation.[5][6] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[7]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable material.
-
Weighing: If working with the solid form, weigh the compound in a fume hood on a tared weigh paper or in a suitable container. Use anti-static measures to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If using a volatile solvent, ensure adequate ventilation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in a designated waste container. Wash hands thoroughly with soap and water.[1]
Disposal Plan: All waste containing this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh papers, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container.
-
Neutralization (for acidic waste): As a hydrochloride salt, aqueous waste solutions will be acidic. Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before collection for disposal.[4][8] This should be done in a fume hood with appropriate monitoring.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not pour chemical waste down the drain.[9][10]
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. laballey.com [laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
